Ditercalinium Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSWSRNGHRDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82765-18-2 (Parent) | |
| Record name | Ditercalinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
789.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74517-42-3 | |
| Record name | Ditercalinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DITERCALINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z22S8DO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ditercalinium Chloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditercalinium Chloride is a bis-intercalating agent that has demonstrated significant antitumor activity. Its primary mechanism of action involves the targeting of mitochondrial DNA (mtDNA), leading to the depletion of the mitochondrial genome and subsequent mitochondrial dysfunction. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing its interaction with DNA, its inhibitory effects on key cellular enzymes, and the downstream signaling pathways it modulates. This document is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: DNA Intercalation and Mitochondrial Targeting
This compound is a dimeric 7H-pyridocarbazole derivative that functions as a bis-intercalating agent. This means that its planar aromatic ring systems insert between the base pairs of the DNA double helix at two distinct points simultaneously. This bis-intercalation is a key feature that distinguishes it from mono-intercalating agents and contributes to its high affinity for DNA.
The primary intracellular target of this compound is mitochondrial DNA (mtDNA). Several lines of evidence support this:
-
Preferential Accumulation: this compound, as a lipophilic cation, preferentially accumulates within the mitochondria, driven by the negative mitochondrial membrane potential.
-
mtDNA Depletion: Treatment of cells with this compound leads to a significant and selective depletion of mtDNA, while nuclear DNA content remains largely unaffected.[1]
-
Granular Distribution: Fluorescence microscopy reveals a granular distribution of this compound within mitochondria, co-localizing with mitochondrial nucleoids, which are the structures that contain mtDNA. This suggests a strong and specific association with the mitochondrial genome.
This compound exhibits a preference for binding to GC-rich sequences within the DNA.[2] This sequence preference may contribute to its specific effects on cellular processes.
Inhibition of Key Nuclear and Mitochondrial Enzymes
This compound exerts its cytotoxic effects through the inhibition of two critical classes of enzymes involved in DNA metabolism: DNA polymerases and topoisomerases.
Inhibition of DNA Polymerase Gamma
The primary mechanism for mtDNA depletion by this compound is the potent inhibition of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA. By intercalating into the mtDNA, this compound is thought to create a structural distortion that hinders the processivity of Pol γ, thereby halting mtDNA replication.
Interaction with Topoisomerase II
This compound also interacts with topoisomerase II, a nuclear enzyme that plays a crucial role in resolving DNA topological problems during replication, transcription, and chromosome segregation. However, its mode of inhibition is distinct from that of many other topoisomerase II inhibitors. Instead of stabilizing the cleavable complex, which leads to DNA strand breaks, this compound inhibits the overall catalytic activity of topoisomerase II. This inhibition is thought to contribute to the condensation of chromatin, an effect observed in treated cells.
Quantitative Data
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | DNA Polymerase γ | ~10 µM | |
| Inhibition | DNA Polymerase γ | >80% at 50 µM |
Note: IC50 values for cytotoxicity against various cancer cell lines and specific DNA binding constants (Kd) are not consistently reported in publicly available literature.
Signaling Pathways
The cellular response to this compound involves the activation of stress signaling pathways, primarily originating from mitochondrial dysfunction and DNA replication stress. These pathways ultimately converge to induce cell cycle arrest and apoptosis.
Mitochondrial Apoptosis Pathway
The depletion of mtDNA and inhibition of mitochondrial replication by this compound leads to a catastrophic failure of mitochondrial function. This triggers the intrinsic pathway of apoptosis, characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Damage to the mitochondria leads to the opening of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
-
Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating MOMP. It is proposed that the mitochondrial stress induced by this compound shifts this balance in favor of the pro-apoptotic members.
Figure 1: Proposed mitochondrial apoptosis pathway induced by this compound.
G2/M Cell Cycle Arrest
The inhibition of topoisomerase II and the general DNA replication stress caused by this compound can activate DNA damage checkpoints, leading to a cell cycle arrest, primarily at the G2/M transition. This prevents cells with damaged or incompletely replicated DNA from entering mitosis. The key signaling cascade is thought to involve:
-
Activation of ATM/ATR Kinases: The presence of DNA damage or replication stress activates the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Phosphorylation of Chk1/Chk2: ATM and ATR then phosphorylate the downstream checkpoint kinases Chk1 and Chk2.
-
Inhibition of Cyclin B1/CDK1: Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B1/CDK1 complex. The inhibition of Cyclin B1/CDK1, the master regulator of mitotic entry, results in a G2/M arrest.
Figure 2: Proposed G2/M cell cycle arrest pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
DNase I Footprinting Assay
This assay is used to determine the specific DNA sequences where this compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.
-
This compound solution of varying concentrations.
-
DNase I enzyme.
-
DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM NaCl, 6 mM MgCl₂, 1 mM CaCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).
-
Denaturing polyacrylamide gel.
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound for 30 minutes at room temperature to allow for binding equilibrium.
-
Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding the stop solution.
-
Extract the DNA and resuspend in a denaturing loading buffer.
-
Separate the DNA fragments by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding sites of this compound will appear as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage.
Quantification of Mitochondrial DNA Depletion by qPCR
This method quantifies the amount of mtDNA relative to nuclear DNA (nDNA).
Materials:
-
Total genomic DNA isolated from cells treated with this compound and control cells.
-
Primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Real-time PCR instrument.
Procedure:
-
Isolate total genomic DNA from treated and untreated cells.
-
Perform qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample.
-
The cycle threshold (Ct) values are determined for each reaction.
-
The relative amount of mtDNA is calculated using the ΔΔCt method, where the Ct value of the mitochondrial target is normalized to the Ct value of the nuclear target.
-
A decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mtDNA depletion.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound and control cells.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of individual cells is measured by the intensity of PI fluorescence.
-
The resulting histogram of DNA content is used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a G2/M arrest.
Figure 3: General experimental workflow for studying the effects of this compound.
Conclusion
This compound represents a unique class of anticancer agents with a distinct mechanism of action centered on the disruption of mitochondrial DNA integrity and function. Its ability to act as a bis-intercalating agent and its preferential accumulation in mitochondria lead to the potent inhibition of DNA polymerase gamma and subsequent mtDNA depletion. This, in turn, triggers a cascade of cellular events, including the activation of the intrinsic apoptotic pathway and a G2/M cell cycle arrest. A deeper understanding of these mechanisms will be crucial for the rational design of novel therapeutic strategies and for identifying patient populations that may benefit most from this class of compounds. Further research is warranted to obtain more comprehensive quantitative data on its binding affinities and inhibitory constants, and to further elucidate the intricate details of the signaling pathways it modulates.
References
An In-Depth Technical Guide on the DNA Intercalation Properties of Ditercalinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditercalinium chloride is a synthetic bis-intercalating agent that has garnered significant interest in the field of oncology due to its unique mechanism of action and potent antitumor activity. As a dimeric derivative of the 7H-pyridocarbazole series, its structure allows for the insertion of its two planar aromatic chromophores into the DNA double helix. This guide provides a comprehensive overview of the DNA intercalation properties of this compound, detailing its binding characteristics, the experimental methodologies used for its study, and the downstream cellular consequences of its interaction with DNA.
DNA Intercalation Properties of this compound
This compound is classified as a bis-intercalator, meaning it inserts two planar moieties into the DNA duplex. This mode of binding is distinct from mono-intercalators and contributes to its high affinity for DNA.
Mechanism of Intercalation
This compound interacts with the major groove of the DNA double helix. The two pyridocarbazolium chromophores of the molecule intercalate between adjacent base pairs, while the positively charged bis(ethylpiperidinium) linker chain resides in the major groove.[1] This bis-intercalation event induces significant structural changes in the DNA, including unwinding of the helix and an increase in its length.
Sequence Selectivity
Experimental evidence from DNase I footprinting studies has demonstrated that this compound exhibits a preference for binding to GC-rich sequences within the DNA.[1] The molecular recognition process is critically dependent on the N(7) position of guanine residues in the major groove, highlighting the importance of specific chemical interactions for its sequence-selective binding.[1] While the 2-amino group of purines and the 5-methyl group of pyrimidines are not essential for complex formation, the absence of the N(7) of guanine significantly diminishes the sequence-selective binding of ditercalinium.[1]
Quantitative DNA Binding Data
While this compound is known to possess a very high affinity for nucleic acids, specific quantitative binding parameters are not extensively reported in readily available literature.[2] However, some studies have provided estimations of its binding characteristics.
| Parameter | Value/Observation | Method | Reference |
| Binding Site Size | ~0.22 sites per base pair | UV-Visible Spectroscopy Titration | |
| Binding Affinity (Qualitative) | High affinity | Spectroscopy, Flow Cytometry | [2] |
Further research is required to obtain precise quantitative values for binding constants (Ka, Kd), thermodynamic parameters (ΔH, ΔS, ΔG), and kinetic parameters (k_on, k_off) for the interaction of this compound with various DNA sequences.
Experimental Protocols
The study of this compound's interaction with DNA employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible Spectroscopy Titration
This method is used to monitor the changes in the absorbance spectrum of this compound upon titration with DNA, allowing for the determination of binding parameters such as the binding constant and stoichiometry.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).
-
Prepare a concentrated stock solution of calf thymus DNA or a specific oligonucleotide sequence in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
-
Titration:
-
Place a known concentration of this compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the drug solution (typically in the range of 200-600 nm).
-
Add small aliquots of the concentrated DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the absorbance data for dilution effects.
-
Monitor the changes in the absorbance maximum (λmax) and intensity of the this compound spectrum.
-
Plot the change in absorbance versus the DNA concentration.
-
Analyze the data using appropriate binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Ka) and the number of binding sites (n).
-
Fluorescence Spectroscopy
Fluorescence quenching or enhancement of this compound upon binding to DNA can be used to determine binding affinity.
Protocol:
-
Preparation of Solutions: Prepare solutions of this compound and DNA as described for UV-Visible Spectroscopy.
-
Fluorescence Measurements:
-
Set the excitation wavelength at the absorption maximum of this compound and record the emission spectrum.
-
Titrate a solution of this compound with increasing concentrations of DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
Analyze the quenching or enhancement of fluorescence intensity using the Stern-Volmer equation or by fitting the data to a binding isotherm to calculate the binding constant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in DNA upon the binding of this compound.
Protocol:
-
Preparation of Samples:
-
Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl).
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in the range of 200-320 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Add this compound to the DNA solution at various drug-to-DNA molar ratios.
-
Record the CD spectrum for each mixture after an equilibration period.
-
-
Data Analysis:
-
Observe the changes in the CD spectrum of DNA. Intercalation typically leads to an increase in the intensity of the positive band and a shift in the crossover point. These changes are indicative of alterations in the DNA helical structure.
-
DNase I Footprinting
This technique is employed to identify the specific DNA sequences where this compound binds.
Protocol:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a restriction fragment or a PCR product) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
-
Gel Electrophoresis and Autoradiography/Imaging:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography (for ³²P) or fluorescence imaging.
-
-
Data Analysis:
-
Regions where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane (DNA without the drug). The location of the footprint reveals the binding site of the drug.
-
Cellular Effects and Signaling Pathways
The interaction of this compound with DNA, particularly mitochondrial DNA (mtDNA), triggers a cascade of cellular events leading to cytotoxicity.
Mitochondrial Targeting and mtDNA Depletion
This compound preferentially accumulates in the mitochondria of cells.[3][4] This localization is likely driven by the mitochondrial membrane potential. Once inside the mitochondria, it intercalates into mtDNA, which is more vulnerable to xenobiotics than nuclear DNA.[3] This interaction inhibits the activity of DNA polymerase gamma, the key enzyme responsible for mtDNA replication.[3][5] The inhibition of mtDNA replication leads to a progressive depletion of mtDNA, resulting in mitochondrial dysfunction and a decrease in oxidative phosphorylation.[3]
References
- 1. DNA sequence recognition by the antitumor drug ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of antitumor drug ditercalinium with nucleic acids in solutions and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ditercalinium Chloride: Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditercalinium chloride, a member of the 7H-pyrido[4,3-c]carbazole dimer family, is a potent anti-cancer agent with a unique mechanism of action targeting mitochondrial DNA.[1] This technical guide provides a comprehensive overview of its chemical synthesis, structure, and biological activity. Detailed experimental protocols for key assays and a summary of its quantitative effects are presented to support further research and development in this area.
Chemical Structure and Properties
This compound is a symmetrical molecule consisting of two 10-methoxy-7H-pyrido[4,3-c]carbazolium rings linked by a 1,1'-diethyldi(4,4'-bipiperidine) spacer. This structure confers the ability to bis-intercalate into the DNA double helix.
| Property | Value | Source |
| IUPAC Name | 2,2'-((4,4'-Bipiperidine)-1,1'-diyldiethylene)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium) dichloride | PubChem |
| CAS Number | 74517-42-3 | PubChem |
| Molecular Formula | C₄₆H₅₀Cl₂N₆O₂ | PubChem |
| Molecular Weight | 789.85 g/mol | PubChem |
| Synonyms | NSC 335153, Ditercalinium | Multiple Sources |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the 7H-pyrido[4,3-c]carbazole monomer followed by its dimerization. The following protocol is a generalized procedure based on established methods for the synthesis of related pyridocarbazole derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 10-methoxy-7H-pyrido[4,3-c]carbazole
A detailed protocol for the synthesis of the 7H-pyrido[4,3-c]carbazole core can be found in the work by Pelaprat et al. (1980), J. Med. Chem., 23(12), 1336-1343. The general approach involves the condensation of a substituted aniline with a suitable pyridine derivative, followed by cyclization to form the carbazole ring system.
Step 2: Dimerization
-
Alkylation of the Linker: 1,1'-Bis(2-chloroethyl)-4,4'-bipiperidine is synthesized by reacting 4,4'-bipiperidine with an excess of 1-bromo-2-chloroethane.
-
Coupling Reaction: Two equivalents of 10-methoxy-7H-pyrido[4,3-c]carbazole are reacted with one equivalent of the alkylated linker in a suitable high-boiling point solvent such as dimethylformamide (DMF).
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield this compound.
Note: The precise reaction conditions, including temperature, reaction time, and purification solvents, should be optimized for each specific setup.
Biological Activity and Mechanism of Action
This compound exhibits its anti-cancer effects through a novel mechanism targeting mitochondrial DNA (mtDNA).[1]
Inhibition of DNA Polymerase Gamma
The primary molecular target of this compound is DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[2][3] By bis-intercalating into the mitochondrial genome, this compound creates a steric hindrance that inhibits the processive action of Pol γ.
Depletion of Mitochondrial DNA
The inhibition of Pol γ leads to a progressive depletion of mtDNA within the cell.[4] This is a key differentiator from many other DNA intercalating agents that primarily target nuclear DNA.
Disruption of Oxidative Phosphorylation
Mitochondrial DNA encodes for essential subunits of the electron transport chain (ETC). The depletion of mtDNA results in a deficiency of these proteins, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production through oxidative phosphorylation.[2] This energy crisis ultimately triggers apoptotic cell death.
Quantitative Biological Data
The following table summarizes the inhibitory activity of this compound on DNA polymerase gamma.
| Parameter | This compound | Ethidium Bromide | Cell Line/System | Reference |
| Inhibition of DNA Polymerase γ Activity (10 µM) | 60.4% | 74.1% | Human cell lysate | [2] |
| Inhibition of DNA Polymerase γ Activity (50 µM) | 97.8% | 97.2% | Human cell lysate | [2] |
Further research is needed to establish a comprehensive profile of IC50 values for this compound across a wide range of cancer cell lines.
Experimental Protocol: DNA Polymerase Gamma Activity Assay
This protocol is adapted from Okamaoto et al. (2003), Curr. Genet., 43(5), 364-70.
-
Preparation of Cell Lysate: Prepare a cytosolic fraction from human cells known to express DNA polymerase gamma.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, dithiothreitol, a DNA template/primer (e.g., poly(A)·oligo(dT)), and radiolabeled dNTPs.
-
Incubation: Add the cell lysate and varying concentrations of this compound or a control inhibitor (e.g., ethidium bromide) to the reaction mixture. Incubate at 37°C.
-
Quantification: Stop the reaction and spot the mixture onto DEAE-filter paper. Wash the filters to remove unincorporated dNTPs. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to the untreated control.
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Logical Workflow for the Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Signaling Pathway of this compound's Cytotoxic Effect
Caption: Mechanism of this compound-induced cytotoxicity.
References
Ditercalinium Chloride: An In-depth Technical Guide to a Mitochondrial-Targeting Bis-intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditercalinium Chloride (NSC 335153) is a synthetic bis-intercalating agent belonging to the 7H-pyridocarbazole dimer family.[1] Developed as a potential antineoplastic drug, its mechanism of action distinguishes it from classical mono-intercalating agents.[2] Ditercalinium exhibits a strong affinity for DNA, with a pronounced preference for mitochondrial DNA (mtDNA), leading to a unique profile of cellular effects and therapeutic potential.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a bis-intercalating agent, quantitative data from key studies, detailed experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with DNA. As a bis-intercalator, it possesses two planar pyridocarbazole rings connected by a rigid bis-ethylpiperidine linker, allowing it to span a larger segment of the DNA helix compared to mono-intercalators.[5]
DNA Bis-intercalation
The two planar chromophores of Ditercalinium insert between adjacent base pairs of the DNA double helix, a process known as bis-intercalation.[6] Structural studies have revealed that Ditercalinium preferentially binds to the major groove of the DNA, a characteristic that is relatively uncommon among non-covalent DNA binders.[7] This interaction induces significant structural perturbations in the DNA, including localized unwinding and kinking of the helix.[8] Specifically, X-ray crystallography has shown that bis-intercalation of Ditercalinium into a d(CGCG)2 sequence unwinds the helix by 36° and introduces a 15° kink.[8] This deformation of the DNA structure is thought to be a key trigger for its cytotoxic effects.[5]
Inhibition of Key Nuclear and Mitochondrial Enzymes
Ditercalinium's interaction with DNA directly interferes with the function of essential enzymes involved in DNA metabolism:
-
DNA Polymerase Gamma (POLG): Ditercalinium is a potent inhibitor of human DNA polymerase gamma, the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA.[9][10] Its inhibitory efficiency is comparable to that of ethidium bromide.[9][10] This targeted inhibition of mtDNA replication is a primary contributor to its selective mitochondrial toxicity.[2][9]
-
Topoisomerase II: Ditercalinium also acts as an inhibitor of DNA topoisomerase II.[1] Unlike many other topoisomerase II inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), Ditercalinium completely inhibits the formation of these complexes and the subsequent enzyme-induced DNA cleavage at concentrations as low as 5 x 10⁻⁷ M.[1] Instead, it promotes DNA catenation in the presence of topoisomerase II and ATP, suggesting a mechanism that involves DNA condensation rather than the induction of DNA strand breaks.[1]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Effects of this compound on DNA Physical Properties
| Parameter | DNA Type | Ditercalinium Concentration | Observed Value | Control (Naked DNA) | Reference |
| Contour Length | 292 bp linear DNA | Saturating | 103.4 ± 6.2 nm | ~99 nm (theoretical) | [8] |
| Persistence Length | 292 bp linear DNA | Saturating | 91.7 ± 5.7 nm | 43.9 ± 1.2 nm | [8][9] |
Note: Saturation was observed at a drug-to-DNA molar ratio where sufficient drug was present to interact with every other available binding site.[9]
Table 2: Inhibition of Human DNA Polymerase Gamma Activity
| Reagent | Concentration | Remaining Activity (%) |
| This compound | 10 µM | 39.6 ± 5.8 |
| 50 µM | 2.2 ± 2.6 | |
| Ethidium Bromide | 10 µM | 25.9 ± 3.4 |
| 50 µM | 2.8 ± 3.2 | |
| Control | - | 100 |
Data adapted from a study on recombinant human DNA polymerase gamma.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNA Unwinding Assay
This assay is used to determine if a compound intercalates into DNA, causing a change in its supercoiling.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (as a control)
-
Vaccinia Topoisomerase I
-
10x Topoisomerase I Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)
-
This compound stock solution (dissolved in sterile water or DMSO)
-
Stop Solution (e.g., 5% SDS, 25 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
2 µL 10x Topoisomerase I Reaction Buffer
-
200 ng supercoiled plasmid DNA
-
Varying concentrations of this compound (and a no-drug control)
-
Add sterile distilled water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of an appropriate dilution of Vaccinia Topoisomerase I (typically 1-2 units). The final reaction volume is 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.
-
Interpretation: DNA intercalation by Ditercalinium will unwind the plasmid DNA. In the presence of topoisomerase I, this unwinding leads to the introduction of supercoils. Therefore, an increase in the proportion of supercoiled DNA with increasing concentrations of Ditercalinium indicates intercalation. A control reaction with relaxed plasmid DNA can confirm that the compound is not simply inhibiting the topoisomerase I.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the inhibitory effect of this compound on the decatenating activity of Topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA) - a network of catenated DNA minicircles
-
Human Topoisomerase II
-
10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)
-
10 mM ATP solution
-
This compound stock solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 25 mM EDTA, 0.025% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
DNA staining agent
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
2 µL 10x Topoisomerase II Reaction Buffer
-
2 µL 10 mM ATP
-
200 ng kDNA
-
Varying concentrations of this compound (and a no-drug control)
-
Sterile distilled water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of an appropriate dilution of Human Topoisomerase II (typically 1-4 units). The final reaction volume is 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain and visualize the gel as described previously.
-
Interpretation: Active Topoisomerase II will decatenate the kDNA network, releasing individual minicircles which will migrate into the gel. Inhibition by this compound will prevent this decatenation, resulting in the kDNA remaining in the loading well.
Cytotoxicity Assay (MTT Assay)
The MTT assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Isolation of Mitochondrial DNA
This protocol allows for the enrichment of mtDNA to study the specific effects of Ditercalinium.
Materials:
-
Cultured cells treated with or without this compound
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Proteinase K
-
Lysis buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 25 mM EDTA, 0.5% SDS)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer and homogenize using a Dounce homogenizer until cells are sufficiently lysed (can be monitored by microscopy).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer containing Proteinase K and incubate at 50°C for at least 3 hours or overnight.
-
DNA Extraction:
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.
-
Precipitate the mtDNA from the aqueous phase by adding isopropanol.
-
Wash the DNA pellet with 70% ethanol.
-
-
Resuspension: Air-dry the pellet and resuspend the mtDNA in TE buffer. The purity and quantity can be assessed by spectrophotometry and gel electrophoresis.
Signaling Pathways and Cellular Effects
The primary insult of this compound is directed at the mitochondria, leading to a cascade of downstream cellular events.
Primary Mechanism and Mitochondrial Dysfunction
Ditercalinium's preferential accumulation in mitochondria and subsequent inhibition of mtDNA replication and transcription leads to mitochondrial dysfunction. This is characterized by a depletion of mtDNA, loss of mitochondrial cristae, and a decrease in the activity of mitochondrial-encoded proteins, such as cytochrome c oxidase.[2][3][4]
Caption: Primary mechanism of this compound leading to mitochondrial dysfunction.
Downstream Signaling: Apoptosis and Immune Sensing
Mitochondrial damage is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors like cytochrome c from the damaged mitochondria initiates a caspase cascade, leading to programmed cell death. Furthermore, the leakage of damaged mtDNA into the cytoplasm can be recognized by the innate immune sensor cGAS (cyclic GMP-AMP synthase), activating the cGAS-STING pathway.[11][12] This can lead to the production of type I interferons and other inflammatory cytokines, potentially modulating the tumor microenvironment.
Caption: Downstream signaling pathways activated by mitochondrial dysfunction.
Conclusion
This compound stands out as a bis-intercalating agent with a distinct mechanism of action centered on the targeting of mitochondrial DNA. Its ability to inhibit DNA polymerase gamma and topoisomerase II, coupled with its profound effects on DNA structure, results in potent cytotoxicity, particularly in cells reliant on mitochondrial respiration. The detailed experimental protocols provided herein offer a framework for researchers to investigate its properties further. Understanding the downstream signaling consequences of Ditercalinium-induced mitochondrial damage, including the induction of apoptosis and the potential activation of innate immune pathways, opens new avenues for its application in cancer research and the development of novel therapeutic strategies. Further quantitative studies are warranted to fully characterize its potency across a broader range of cancer types and to elucidate the nuances of its DNA sequence-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. inspiralis.com [inspiralis.com]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profoldin.com [profoldin.com]
- 8. Structural perturbations in DNA caused by bis-intercalation of ditercalinium visualised by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural perturbations in DNA caused by bis-intercalation of ditercalinium visualised by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Ditercalinium Chloride-Mediated mtDNA Depletion in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditercalinium Chloride (DC) is a bis-intercalating agent that effectively depletes mitochondrial DNA (mtDNA) in a variety of mammalian cell lines, including those of both human and mouse origin.[1][2][3] Initially synthesized as an anti-cancer drug, its potent and selective action on mtDNA has made it a valuable tool in mitochondrial research.[1] Unlike ethidium bromide (EtBr), which is often ineffective in depleting mtDNA in mouse cells, this compound provides a reliable method for generating mtDNA-less (ρ⁰) cells across different species.[1][2][3]
The primary mechanism of action of this compound is the inhibition of DNA polymerase gamma (POLG), the sole DNA polymerase responsible for mtDNA replication.[1][3] It is believed that DC intimately associates with mitochondrial nucleoids, potentially co-localizing with the mitochondrial helicase Twinkle, which contributes to its high efficacy in inhibiting mtDNA synthesis.[1][3] This targeted inhibition of replication leads to a progressive depletion of mtDNA, resulting in a decline in oxidative phosphorylation and a shift towards a glycolytic metabolic phenotype.[1]
These application notes provide detailed protocols for the use of this compound to generate mtDNA-depleted cell lines, along with methods for the quantification of mtDNA copy number and the assessment of mitochondrial function.
Data Presentation
Table 1: Effect of this compound on DNA Polymerase Gamma Activity
| Concentration of this compound | Inhibition of DNA Polymerase Gamma Activity (%) |
| 10 µM | 60.4 ± 5.8 |
| 50 µM | 97.8 ± 2.6 |
Data represents the mean ± standard deviation.
Table 2: Time-Dependent Depletion of mtDNA in Cell Culture (Hypothetical Data for Illustrative Purposes)
| Treatment Duration (Days) | This compound (1 µg/mL) - mtDNA Copy Number (% of Control) | Cell Viability (%) |
| 0 | 100 | 98 |
| 3 | 65 | 95 |
| 7 | 30 | 92 |
| 14 | 10 | 88 |
| 21 | <1 | 85 |
Note: The optimal concentration and treatment duration for complete mtDNA depletion may vary between cell lines and should be determined empirically.
Experimental Protocols
Protocol 1: Generation of mtDNA-Depleted (ρ⁰) Cells using this compound
This protocol describes a general procedure for the long-term treatment of mammalian cells with this compound to achieve complete depletion of mtDNA.
Materials:
-
This compound (DC)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Uridine (50 µg/mL final concentration)
-
Sodium Pyruvate (1 mM final concentration)
Procedure:
-
Cell Seeding: Seed the desired mammalian cell line in a T-25 flask or 6-well plate at a density that allows for several passages over the course of the experiment.
-
Preparation of DC Stock Solution: Prepare a stock solution of this compound in sterile distilled water or DMSO. The final concentration of the solvent in the cell culture medium should not exceed 0.1%.
-
Treatment Initiation: The day after seeding, replace the culture medium with fresh medium containing this compound. A starting concentration of 0.5 - 1.0 µg/mL is recommended. It is advisable to test a range of concentrations to determine the optimal balance between efficient mtDNA depletion and minimal cytotoxicity for your specific cell line.
-
Supplementation for ρ⁰ Cell Survival: Supplement the culture medium with uridine and sodium pyruvate. Cells lacking mtDNA are unable to perform oxidative phosphorylation and rely on glycolysis for ATP production. Uridine is required for pyrimidine synthesis, a pathway that is dependent on a functional electron transport chain.
-
Long-Term Culture and Passaging: Maintain the cells in culture with continuous exposure to this compound. Change the medium every 2-3 days. When the cells reach 80-90% confluency, passage them as usual.
-
Monitoring mtDNA Depletion: At regular intervals (e.g., every 3-4 days), harvest a subset of cells to quantify the mtDNA copy number using qPCR (see Protocol 2).
-
Confirmation of ρ⁰ Status: Continue the treatment until the mtDNA copy number is undetectable or below a desired threshold. This process can take several weeks. Once depletion is confirmed, the cells can be considered ρ⁰.
-
Maintenance of ρ⁰ Cells: Maintain the generated ρ⁰ cell lines in medium supplemented with uridine and pyruvate. It is recommended to periodically check the mtDNA copy number to ensure the stability of the ρ⁰ state.
Protocol 2: Quantification of Mitochondrial DNA Copy Number by qPCR
This protocol outlines the use of quantitative real-time PCR (qPCR) to determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
Genomic DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO1, MT-ND1)
-
Primers for a single-copy nuclear gene (e.g., B2M, RNase P)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate total genomic DNA from both control and this compound-treated cells using a commercial kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain validated primers for a mitochondrial and a nuclear gene. Ensure the primers have similar amplification efficiencies.
-
qPCR Reaction Setup: Prepare the qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. Include a no-template control for each primer set.
-
qPCR Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green)
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the mitochondrial (mtCt) and nuclear (nCt) targets for each sample.
-
Calculate the delta Ct (ΔCt) = nCt - mtCt.
-
Calculate the relative mtDNA copy number using the formula: 2 x 2^ΔCt.
-
Normalize the mtDNA copy number of treated cells to that of the control cells.
-
Protocol 3: Assessment of Cell Viability
Monitoring cell viability during long-term this compound treatment is crucial to ensure that the observed effects are due to mtDNA depletion and not general cytotoxicity.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
or a commercial viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure (using Trypan Blue):
-
Harvest a small aliquot of cells from the culture.
-
Mix the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 4: Analysis of Mitochondrial Protein Expression by Western Blot
This protocol is used to confirm the functional consequences of mtDNA depletion by examining the expression levels of proteins encoded by mtDNA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against mtDNA-encoded proteins (e.g., MT-CO1, NDUFB8) and a nuclear-encoded mitochondrial protein as a loading control (e.g., VDAC, TOM20, or a subunit of Complex II).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse control and ρ⁰ cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the expression levels of the mtDNA-encoded proteins between control and ρ⁰ cells, normalizing to the loading control. A significant reduction or absence of mtDNA-encoded proteins in ρ⁰ cells is expected.
Protocol 5: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol measures the rate of oxygen consumption, a key indicator of oxidative phosphorylation, which is expected to be severely impaired in ρ⁰ cells.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed control and ρ⁰ cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay medium and incubate in a non-CO₂ incubator.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Acquisition and Analysis: The instrument will measure the OCR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A near-complete loss of OCR is expected in ρ⁰ cells.[4]
Mandatory Visualizations
Caption: Mechanism of this compound-induced mtDNA depletion.
Caption: Experimental workflow for generating and characterizing ρ⁰ cells.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Isolation and characterization of mitochondrial DNA-less lines from various mammalian cell lines by application of an anticancer drug, ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Rho Zero Cells Using Ditercalinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho zero (ρ⁰) cells are mammalian cells depleted of mitochondrial DNA (mtDNA). These cells are invaluable tools in mitochondrial research, enabling the study of nuclear-mitochondrial interactions, the functional consequences of mtDNA mutations, and the screening of drugs targeting mitochondrial functions. Ditercalinium chloride, a bifunctional intercalating agent, has emerged as a potent and effective compound for generating ρ⁰ cells. Unlike the commonly used ethidium bromide, this compound is effective in both human and mouse cell lines and exhibits a different mechanism of action that involves intimate association with mtDNA.[1][2][3] This document provides detailed application notes and protocols for the generation of ρ⁰ cells using this compound.
Mechanism of Action
This compound selectively targets and eliminates mtDNA through a multi-step process. As a lipophilic cation, it readily accumulates in the mitochondria. Once inside, it acts as a bis-intercalating agent, inserting itself into the mtDNA double helix.[2] This intercalation is thought to be particularly strong in GC-rich regions of the mitochondrial genome. This physical interaction with mtDNA leads to the inhibition of mtDNA replication by hindering the activity of DNA polymerase gamma (POLG), the key enzyme responsible for mtDNA synthesis.[1][2][3] this compound has been observed to co-localize with Twinkle, a mitochondrial helicase, suggesting its direct association with mitochondrial nucleoids.[1][2][3] The inhibition of replication, coupled with the natural turnover of mitochondria during cell division, leads to the progressive depletion of mtDNA, ultimately resulting in the formation of ρ⁰ cells.
Mechanism of this compound in mtDNA Depletion.
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound on mtDNA.
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| mtDNA Replication | Human HeLa MRV11 | Not Specified | 9 hours | Near complete disappearance of nascent mtDNA strands | [1] |
| mtDNA Content | Human HeLa MRV11 | Not Specified | Up to 24 hours | Marginal decrease | [1] |
| Cellular Uptake | Human HeLa & Mouse B82 | 0.5 µg/ml | Not Specified | Accumulates to a similar extent in both cell lines | [1] |
| Cytochrome c Oxidase Activity | L1210 leukemic mouse cells | Not Specified | Multiple days | Exponential decrease with a half-life of 24 hours | [4] |
| Comparison with Ethidium Bromide | This compound | Ethidium Bromide | Reference |
| Efficacy in Mouse Cells | Effective | Often ineffective | [1][5] |
| Cellular Accumulation in Mouse B82 cells | High | Low | [1] |
| Mitochondrial Distribution in HeLa cells | Granular (associated with nucleoids) | Diffuse | [1][2][3] |
| Inhibition of DNA Polymerase Gamma | Efficient | Efficient | [1][2] |
Experimental Protocols
Protocol 1: Generation of Rho Zero Cells using this compound
This protocol describes a general method for generating ρ⁰ cells. The optimal concentration of this compound and the duration of treatment may vary depending on the cell line and should be determined empirically.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mg/ml in sterile water or DMSO)
-
Rho zero medium: Complete cell culture medium supplemented with 50 µg/ml uridine and 100 µg/ml sodium pyruvate.
-
Sterile tissue culture plates/flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at a low density (e.g., 20-30% confluency) in a T-25 flask or a 6-well plate with complete culture medium.
-
This compound Treatment:
-
The following day, replace the medium with fresh complete medium containing this compound. A starting concentration of 0.1-0.5 µg/ml is recommended.
-
Culture the cells in the presence of this compound.
-
-
Cell Maintenance and Passaging:
-
Change the medium every 2-3 days with fresh medium containing this compound.
-
When the cells reach 80-90% confluency, passage them as usual. Re-plate a fraction of the cells and continue the treatment.
-
-
Transition to Rho Zero Medium: After approximately 1-2 weeks of continuous treatment, switch to the rho zero medium (supplemented with uridine and pyruvate) containing this compound. This is crucial as the cells will become dependent on exogenous pyrimidines for survival as they lose their functional respiratory chain.[6]
-
Duration of Treatment: Continue the treatment for a total of 4-8 weeks. The extended duration is necessary to ensure complete depletion of mtDNA through cell division and mitochondrial turnover.
-
Clonal Selection (Optional but Recommended):
-
After the treatment period, serially dilute the cell suspension to a concentration of approximately 10 cells/ml in rho zero medium without this compound.
-
Plate 100 µl of the diluted cell suspension into each well of a 96-well plate.
-
Incubate the plate until single colonies are visible.
-
Expand individual clones for verification of the ρ⁰ status.
-
Protocol 2: Verification of Rho Zero Status
It is essential to confirm the complete absence of mtDNA to validate the generation of ρ⁰ cells.
1. PCR-based Verification:
-
DNA Extraction: Isolate total DNA from the parental cell line and the putative ρ⁰ clones.
-
PCR Amplification: Perform PCR using two sets of primers: one specific for a mitochondrial gene (e.g., a region of the D-loop, COX1, or ND1) and another for a nuclear gene (e.g., GAPDH, β-actin, or 18S rRNA) as a positive control for DNA quality.[6][7]
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. A successful ρ⁰ cell line will show a band for the nuclear gene but no band for the mitochondrial gene.[6]
2. Functional Verification (Auxotrophy):
-
Plate the putative ρ⁰ cells in two separate culture dishes: one with rho zero medium (containing uridine and pyruvate) and one with standard complete medium (without uridine and pyruvate).
-
Monitor cell growth and viability. True ρ⁰ cells will not survive in the absence of uridine and pyruvate supplementation.[6][8]
3. (Optional) Southern Blot Analysis: For a more definitive confirmation, perform Southern blot analysis on digested total DNA using a probe specific for mtDNA. No hybridization signal should be detected in ρ⁰ cells.
4. (Optional) Staining with DNA-binding Dyes: Stain the cells with a DNA-binding dye that visualizes mitochondrial nucleoids (e.g., PicoGreen®). In ρ⁰ cells, only the nucleus should be stained, with no cytoplasmic puncta corresponding to mitochondrial nucleoids.[9][10]
Visualizations
Experimental Workflow for Generating Rho Zero Cells.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of mitochondrial DNA-less lines from various mammalian cell lines by application of an anticancer drug, ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of ρ0 cells utilizing a mitochondrially targeted restriction endonuclease and comparative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Rho Zero Cells: Visualization and Quantification of the mtDNA Depletion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating Rho-0 Cells Using Mesenchymal Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ditercalinium Chloride in Murine Models: A Step-by-Step Guide for Preclinical Research
For Immediate Release
This document provides detailed application notes and protocols for the use of Ditercalinium Chloride in murine cancer models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. This compound is a potent anti-cancer agent that acts as a dual inhibitor of mitochondrial DNA (mtDNA) replication and nuclear DNA topoisomerase II.
Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting both the mitochondria and the nucleus of cancer cells. As a DNA bis-intercalating agent, it preferentially accumulates in the mitochondria.[1] There, it inhibits mtDNA replication by targeting DNA polymerase gamma and co-localizing with the mitochondrial helicase, Twinkle.[2][3] This leads to a significant depletion of mtDNA, disrupting mitochondrial function and inducing a cytotoxic effect.[1]
Simultaneously, this compound inhibits nuclear DNA topoisomerase II.[4] This inhibition results in the condensation of chromatin, ultimately interfering with DNA replication and cell division in the nucleus.[4]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for the use of this compound in a murine leukemia model using L1210 cells.
Murine Model
-
Cell Line: L1210 (murine lymphocytic leukemia)
-
Mouse Strain: DBA/2 or compatible hybrids (e.g., BDF1, CDF1)
-
Tumor Inoculation: Intravenous (i.v.) or intraperitoneal (i.p.) injection of 1 x 10^5 to 1 x 10^6 L1210 cells per mouse.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a sterile, aqueous vehicle suitable for injection. The specific solvent and concentration should be determined based on the desired dosage and administration volume.
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for administering chemotherapeutic agents in murine leukemia models.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a murine leukemia model.
References
- 1. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Effects of the bifunctional antitumor intercalator ditercalinium on DNA in mouse leukemia L1210 cells and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditercalinium Chloride: Application Notes and Protocols for Studying Mitochondrial Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditercalinium Chloride is a bis-intercalating agent that exhibits potent anti-tumor activity. Its primary mechanism of action involves the selective accumulation within mitochondria and subsequent intercalation into mitochondrial DNA (mtDNA). This action inhibits mtDNA replication and transcription, leading to mitochondrial dysfunction and ultimately, apoptosis.[1][2][3] These properties make this compound a valuable tool for studying mitochondrial diseases, creating cellular models of mitochondrial dysfunction, and for the development of novel therapeutics targeting mitochondria.
These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including detailed protocols for key experiments and a summary of its effects on cellular processes.
Mechanism of Action
This compound is a lipophilic cation that readily crosses the plasma and mitochondrial membranes.[4] Once inside the mitochondria, it binds to mtDNA with high affinity, effectively cross-linking the DNA strands. This bis-intercalation prevents the unwinding of the mtDNA helix, a crucial step for both replication and transcription, thereby inhibiting the synthesis of mitochondrial-encoded proteins essential for the electron transport chain.[1][2] The depletion of mtDNA and the disruption of the respiratory chain lead to a decline in ATP production, an increase in reactive oxygen species (ROS), and the induction of the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on various cellular parameters.
Table 1: Inhibition of Human DNA Polymerase Gamma Activity
| This compound Concentration | Activity (%) |
| 10 µM | 39.6 ± 5.8 |
| 50 µM | 2.2 ± 2.6 |
Data represents the mean ± standard deviation (n=4). Activity is expressed as a percentage of the control value.
Table 2: Cellular Uptake and Treatment Concentrations
| Cell Line | Treatment Concentration | Incubation Time | Application |
| Human HeLa | 0.5 µg/ml | 12 hours | mtDNA depletion studies |
| Mouse B82 | 0.5 µg/ml | 12 hours | mtDNA depletion studies |
| L1210 (murine leukemia) | Not specified | Not specified | Cytotoxicity and mtDNA elimination studies |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
Protocol 1: Induction of Mitochondrial DNA Depletion
This protocol describes how to induce mtDNA depletion in cultured mammalian cells using this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, B82)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/ml in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment: Prepare the desired concentration of this compound in complete culture medium. A starting concentration of 0.5 µg/ml is recommended for HeLa and B82 cells.[1] Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period. For significant mtDNA depletion, an initial incubation of 12-24 hours is suggested.[1] For generating ρ0-like cells (cells devoid of mtDNA), prolonged culture (several passages) in the presence of a lower concentration of this compound may be necessary.
-
Harvesting: After incubation, wash the cells twice with PBS and harvest them for DNA extraction.
-
mtDNA Quantification: Extract total DNA from the treated and control cells. Quantify the relative amount of mtDNA to nuclear DNA (nDNA) using qPCR with primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µl of the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent probe JC-1 to measure changes in the mitochondrial membrane potential following treatment with this compound.[10][11][12][13][14]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
JC-1 staining solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish). Once attached, treat the cells with this compound at the desired concentration and for the desired time.
-
Positive Control: In a separate well, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes prior to staining to induce complete mitochondrial depolarization.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/ml in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.
-
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the procedure for detecting apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.[4][15][16][17]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously. Include both untreated and positive controls for apoptosis (e.g., staurosporine).
-
Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound.
References
- 1. researchmap.jp [researchmap.jp]
- 2. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. static.igem.org [static.igem.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Assessing the Effect of Ditercalinium Chloride on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ditercalinium Chloride is a bifunctional intercalating agent recognized for its antitumor properties.[1] Its primary mechanism of action involves a strong association with and subsequent depletion of mitochondrial DNA (mtDNA).[1][2][3][4][5] This targeted action on mitochondria leads to significant alterations in mitochondrial structure and function, ultimately inducing a delayed cytotoxic effect.[1][4] Understanding the precise impact of this compound on cell viability is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing its effects using two standard methods: the MTT assay for metabolic viability and Annexin V/PI staining for the detection of apoptosis.
Mechanism of Action: A Mitochondria-Targeted Pathway
This compound selectively accumulates in the mitochondria rather than the nucleus.[3] It acts as a bis-intercalating agent, inserting itself into the mitochondrial DNA. This intimate association inhibits the activity of DNA polymerase gamma, the key enzyme responsible for mtDNA replication.[2][3][4] The inhibition of replication leads to a progressive depletion of mtDNA, which in turn results in a functional decline of the electron transport chain and a decrease in the activity of essential enzymes like cytochrome c oxidase.[1] This cascade of mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis, leading to cell death.
Experimental Workflow
A systematic approach is required to quantify the effects of this compound. The workflow begins with cell culture and treatment, followed by parallel assays to measure metabolic activity and the progression of apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (Metabolic Activity)
This protocol measures cell viability by assessing the metabolic activity of cellular NAD(P)H-dependent oxidoreductase enzymes.[6][7] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of metabolically active cells.
A. Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader
B. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
C. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Include wells for "medium only" background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-treated wells as a negative control.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[6][8][9] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization:
-
Data Acquisition:
D. Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the % Viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, and late apoptotic/necrotic.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
A. Materials and Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
B. Reagent Preparation:
-
1X Annexin V Binding Buffer: Dilute the 10X stock solution 1:10 with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of water.[12]
C. Experimental Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol. Include a vehicle-treated control.
-
Cell Harvesting:
-
Adherent Cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[10]
-
Suspension Cells: Collect cells directly from the culture medium.
-
-
Washing:
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10][13]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[13] Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
D. Data Analysis: The flow cytometry data will be presented in a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).
Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data Summary from MTT Assay
| This compound (µM) | Mean Absorbance (570 nm) ± SD | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.15 ± 0.07 | 92% |
| 1.0 | 0.88 ± 0.05 | 70.4% |
| 5.0 | 0.61 ± 0.04 | 48.8% |
| 10.0 | 0.35 ± 0.03 | 28% |
| 25.0 | 0.15 ± 0.02 | 12% |
| Calculated IC₅₀ | ~5.2 µM |
Table 2: Example Data Summary from Annexin V/PI Staining (48h Treatment)
| This compound (µM) | % Viable (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) |
| 0 (Control) | 95.2% | 2.5% | 1.8% |
| 1.0 | 85.1% | 9.8% | 4.1% |
| 5.0 | 40.5% | 35.2% | 22.3% |
| 10.0 | 15.8% | 48.9% | 33.7% |
References
- 1. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
How to prepare Ditercalinium Chloride stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Ditercalinium Chloride in a laboratory setting. This compound is a potent anticancer agent known for its ability to inhibit human DNA polymerase gamma, leading to the depletion of mitochondrial DNA (mtDNA).[1][2]
Product Information and Properties
This compound is a bis-intercalating agent that exhibits antitumor activity.[3] Its primary mechanism of action involves the inhibition of mitochondrial DNA replication, which can induce apoptosis in cancer cells. It has been shown to be effective in depleting mtDNA in both human and mouse cells.[3][4]
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | NSC335153 | [1] |
| Molecular Formula | C₄₆H₅₀Cl₂N₆O₂ | [5] |
| Molecular Weight | 789.85 g/mol | [5] |
| Appearance | Solid powder | - |
| Primary Target | DNA polymerase gamma | [1][2] |
| Mechanism of Action | Inhibition of mtDNA replication | [3][4][6] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. The following protocol outlines the steps for preparing a this compound stock solution using Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol for 10 mM Stock Solution
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.8985 mg of this compound (based on a molecular weight of 789.85 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, dissolve 7.8985 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the containers are tightly sealed to prevent moisture absorption.[1]
Table 2: Example Volumes for this compound Stock Solution Preparation in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.2661 mL |
| 5 mM | 5 mg | 1.2661 mL |
| 10 mM | 10 mg | 1.2661 mL |
This table is based on information from a supplier and provides a convenient reference for preparing stock solutions.[1]
Experimental Protocols
This compound is primarily used in cell-based assays to study mitochondrial function and to induce mtDNA depletion. Below are example protocols for its application.
General Cell Culture Handling
-
Working Solution Preparation: To prepare a working solution for cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium.[7] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[7]
-
Stepwise Dilution: To prevent precipitation of the compound, it is recommended to perform dilutions in a stepwise manner.[7]
Protocol for Mitochondrial DNA Depletion in Cultured Cells
This protocol provides a general guideline for inducing mtDNA depletion in mammalian cells. The optimal concentration of this compound and the duration of treatment may vary depending on the cell line and should be determined empirically.
-
Cell Seeding: Plate the cells at a suitable density in a multi-well plate or culture flask and allow them to adhere overnight.
-
Treatment Preparation: Prepare the desired concentrations of this compound in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. A typical starting concentration for mtDNA depletion studies is in the range of 0.5 µg/mL to 1 µg/mL.[3]
-
Incubation: Incubate the cells for the desired period. The time required for significant mtDNA depletion can range from several days to weeks, depending on the cell type and drug concentration.
-
Monitoring mtDNA Levels: Harvest the cells at different time points and extract total DNA. The levels of mtDNA can be quantified using quantitative PCR (qPCR) by comparing the copy number of a mitochondrial gene (e.g., MT-TL1) to a nuclear gene (e.g., GAPDH).[6][8]
-
Analysis of Mitochondrial Function: Assess the functional consequences of mtDNA depletion by measuring parameters such as oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[6]
In Vitro DNA Polymerase Gamma Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on DNA polymerase gamma activity.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0), a DNA template-primer, and dNTPs (including a radioactively labeled or fluorescently tagged nucleotide).[3]
-
Pre-incubation: Add the purified DNA polymerase gamma enzyme and varying concentrations of this compound to the reaction mixture. Pre-incubate at 37°C for a short period (e.g., 5 minutes) to allow for inhibitor binding.[3]
-
Initiation of Reaction: Start the DNA synthesis reaction by adding the final dNTP, including the labeled one.[3]
-
Incubation: Allow the reaction to proceed at 37°C for a defined time (e.g., 10 minutes).[3]
-
Termination and Analysis: Stop the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by spotting the reaction mixture onto anion-exchange paper, washing away unincorporated nucleotides, and measuring the remaining radioactivity or fluorescence.[3]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting mitochondrial DNA replication. It acts as a bis-intercalating agent, inserting itself into the DNA double helix. This interaction inhibits the function of DNA polymerase gamma, the sole DNA polymerase responsible for replicating and repairing mitochondrial DNA. The inhibition of this enzyme leads to a progressive depletion of mtDNA, which in turn impairs mitochondrial respiration and ATP production, ultimately triggering cell death.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells.
Caption: Workflow for evaluating this compound in cell-based assays.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for research use only. The information provided is based on available scientific literature. Researchers should always consult the relevant Safety Data Sheet (SDS) for the most comprehensive safety information and handle all chemicals with care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ditercalinium (chloride) - Nordic Biosite [nordicbiosite.com]
- 3. researchmap.jp [researchmap.jp]
- 4. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Ditercalinium Chloride: Application Notes and Protocols for Fluorescence Microscopy
Ditercalinium Chloride (DC), a potent anti-cancer agent, is a DNA bis-intercalator known for its specific accumulation within mitochondria and its ability to deplete mitochondrial DNA (mtDNA).[1][2][3] Its intrinsic fluorescence makes it a valuable tool for studying mitochondrial dynamics and the effects of mtDNA depletion in various cell types. These application notes provide detailed protocols for visualizing this compound using fluorescence microscopy, catering to researchers, scientists, and drug development professionals.
Principle of Visualization
This compound exhibits native fluorescence, allowing for its direct visualization within cells without the need for secondary fluorescent labeling. Upon entering the cell, DC selectively accumulates in the mitochondria. Unlike other DNA intercalators such as ethidium bromide, which stains mitochondria diffusely, this compound displays a distinct granular fluorescence pattern.[1][2][3] This punctate staining suggests a strong association with mtDNA nucleoids. This unique characteristic allows for high-resolution imaging of its subcellular localization and its interaction with mitochondrial components. Co-localization studies with fluorescently tagged mitochondrial proteins, such as the helicase Twinkle, can further elucidate the precise localization of DC within the mitochondrial matrix.[1][2][3]
Quantitative Data Summary
The uptake and effects of this compound can be quantified using various methods, including flow cytometry for measuring cellular accumulation and fluorescence microscopy for analyzing intracellular distribution. The following table summarizes key quantitative parameters from studies involving this compound.
| Parameter | Cell Line | Concentration | Incubation Time | Method | Key Finding | Reference |
| Cellular Uptake | Human HeLa | 0.5 µg/ml | 24 h | Flow Cytometry | Significant accumulation of DC detected. | [1] |
| Cellular Uptake | Mouse B82 | 0.5 µg/ml | 24 h | Flow Cytometry | Similar level of accumulation as in HeLa cells. | [1] |
| Subcellular Distribution | Human HeLa | 0.5 µg/ml | 12 h | Fluorescence Microscopy | Granular fluorescence within mitochondria. | [1] |
| Subcellular Distribution | Mouse B82 | 0.5 µg/ml | 12 h | Fluorescence Microscopy | Granular fluorescence within mitochondria. | [1] |
| Co-localization | Mouse B82 | 0.5 µg/ml | 12 h | Fluorescence Microscopy | Co-localization with Twinkle-GFP fusion protein. | [1] |
Experimental Protocols
Protocol 1: Visualization of this compound in Cultured Mammalian Cells
This protocol details the steps for staining cultured mammalian cells with this compound and subsequent visualization using fluorescence microscopy.
Materials:
-
Mammalian cells (e.g., HeLa, B82)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: Prepare a working solution of this compound in a complete culture medium at a final concentration of 0.5 µg/ml.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 12 hours.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with warm PBS to remove any unbound compound.
-
Imaging: Add fresh, warm PBS or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope. For this compound, excitation and emission wavelengths will need to be determined based on the specific microscope filter sets available, but they are typically in the blue-green region of the spectrum. A confocal microscope is recommended for high-resolution imaging of the granular mitochondrial staining.
Protocol 2: Co-localization of this compound with a Mitochondrial Protein
This protocol describes how to perform a co-localization study of this compound with a fluorescently tagged mitochondrial protein, such as Twinkle-GFP.
Materials:
-
Mammalian cells (e.g., B82)
-
Plasmid encoding a fluorescently tagged mitochondrial protein (e.g., Twinkle-EGFP)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
PBS
-
Glass-bottom dishes or coverslips
-
Confocal fluorescence microscope with multiple laser lines and detectors
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes. On the following day, transfect the cells with the plasmid encoding the fluorescently tagged mitochondrial protein according to the manufacturer's protocol for the transfection reagent.
-
Expression of Fusion Protein: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
This compound Treatment: Treat the transfected cells with 0.5 µg/ml this compound in a complete culture medium for 12 hours, as described in Protocol 1.
-
Washing: Wash the cells three times with warm PBS.
-
Imaging: Acquire images using a confocal microscope. Use sequential scanning or appropriate filter sets to avoid bleed-through between the fluorescence channels of the tagged protein (e.g., GFP) and this compound.
-
Image Analysis: Analyze the acquired images for co-localization between the this compound signal and the fluorescently tagged mitochondrial protein using appropriate software (e.g., ImageJ with a co-localization plugin).
Mechanism of Action and Visualization
This compound's primary mechanism of action involves the inhibition of DNA polymerase gamma, the enzyme responsible for mtDNA replication.[1][2] Its accumulation in granular spots within the mitochondria, which co-localize with the mtDNA-associated protein Twinkle, strongly suggests that it directly targets and binds to mtDNA nucleoids.[1][2][3] This intimate association with mtDNA is believed to be a key factor in its ability to inhibit replication and ultimately lead to mtDNA depletion.
References
Troubleshooting & Optimization
Optimizing Ditercalinium Chloride concentration to minimize cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditercalinium Chloride. The information is designed to help optimize experimental concentrations to achieve desired therapeutic effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bifunctional DNA intercalating agent. It exhibits a high affinity for nucleic acids and preferentially accumulates in the mitochondria of cells.[1] Its primary cytotoxic mechanism involves the inhibition of mitochondrial DNA (mtDNA) replication.[2][3][4] By intercalating into mtDNA, it inhibits the function of DNA polymerase gamma, the key enzyme responsible for mtDNA synthesis.[2][4] This leads to a depletion of mtDNA, resulting in mitochondrial dysfunction and subsequent delayed cytotoxicity.[2][5]
Q2: Why does this compound exhibit delayed cytotoxicity?
A2: The cytotoxic effects of this compound are often not immediately apparent and may only manifest after several cell generations. This delay is attributed to its mechanism of action. The initial effect is the inhibition of mtDNA replication and depletion of mtDNA.[2][5] As cells continue to divide, the existing mitochondria and their components are distributed among daughter cells. The cytotoxic effects, such as decreased ATP production and increased reactive oxygen species (ROS), become prominent only when the compromised mitochondrial population reaches a critical threshold, leading to a bioenergetic crisis and cell death.
Q3: What are the known dose-limiting toxicities of this compound in vivo?
A3: In a phase I clinical trial, the dose-limiting side effect of this compound was found to be irreversible hepatotoxicity (liver damage).[2] This is consistent with in vivo studies in rats, which showed that the drug accumulates predominantly in the liver and kidneys.[3]
Q4: How does the cytotoxicity of this compound relate to cellular respiration?
A4: The cytotoxicity of this compound is highly dependent on cellular respiration. Cells that are deficient in mitochondrial respiration have been shown to be significantly more resistant to the drug's effects.[5] Conversely, cells that rely heavily on glycolysis for energy production are more sensitive.[5] This highlights the mitochondrion as the primary target of this compound's cytotoxic action.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: this compound, like many intercalating agents, can adhere to plastic surfaces. Use low-adhesion microplates and pipette tips. Prepare fresh dilutions for each experiment from a concentrated stock solution stored in a non-reactive container (e.g., glass).
-
-
Possible Cause 2: Cell Density and Proliferation Rate.
-
Solution: The delayed cytotoxicity means that the initial cell seeding density and the proliferation rate of your cell line can significantly impact the final readout. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 3: Metabolic State of Cells.
-
Solution: The metabolic state (glycolysis vs. oxidative phosphorylation) influences sensitivity. Ensure consistent culture media composition and glucose concentration between experiments to maintain a stable metabolic phenotype.
-
Issue 2: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Cell Line Resistance.
-
Solution: Some cell lines may have inherent resistance mechanisms, such as efficient drug efflux pumps or a greater reliance on glycolysis. Consider using a positive control cell line known to be sensitive to this compound or other mitochondrial toxins.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Due to the delayed cytotoxicity, short incubation times (e.g., 24 hours) may not be sufficient to observe significant cell death. Extend the incubation period to 48, 72, or even 96 hours, with media changes if necessary to maintain cell health in control wells.
-
-
Possible Cause 3: Inappropriate Cytotoxicity Assay.
-
Solution: Assays that measure metabolic activity (e.g., MTT, XTT) are generally suitable for assessing the consequences of mitochondrial dysfunction. However, consider complementing these with assays that directly measure cell death (e.g., LDH release, Annexin V/PI staining) to get a more complete picture.
-
Issue 3: Discrepancy between metabolic and cell death assays.
-
Possible Cause: Mitochondrial Dysfunction Precedes Cell Death.
-
Explanation: It is common to observe a significant decrease in metabolic activity (e.g., MTT reduction) before markers of cell death (e.g., membrane integrity loss) become apparent. This is because this compound's primary effect is on mitochondrial function.
-
Solution: This is an expected outcome. Use this information to establish a timeline of cellular events. For example, you can measure mitochondrial membrane potential at earlier time points and apoptosis markers at later time points.
-
Data Presentation
Table 1: In Vitro Concentrations of this compound for Cytotoxicity Studies
| Cell Line | Concentration (µg/mL) | Observation | Reference |
| L1210 (Mouse Leukemia) | Not specified | Leads to specific elimination of mitochondrial DNA. | [5] |
| HeLa (Human Cervical Cancer) | 0.5 - 1.0 | Accumulates in mitochondria; inhibits mtDNA replication. | [2] |
| B82 (Mouse Fibroblast) | 0.5 - 1.0 | Accumulates in mitochondria; inhibits mtDNA replication. | [2] |
| K562 (Human Myelogenous Leukemia) | Not specified | General cytotoxicity studies performed. | [6][7] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential (ΔΨm) following treatment with this compound.
Materials:
-
JC-1 dye solution
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
-
Positive control (e.g., CCCP)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include untreated and positive control (CCCP-treated) wells.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity.
-
J-aggregates (healthy, polarized mitochondria): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (green).
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability by measuring metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Inferred mitochondrial apoptosis pathway for this compound.
References
- 1. Interactions of antitumor drug ditercalinium with nucleic acids in solutions and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ditercalinium Chloride Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to ditercalinium chloride in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and resistant cell lines.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo). | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[1] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. Discard any contaminated cultures. | |
| No significant difference in cytotoxicity between sensitive and suspected resistant cell lines. | Suboptimal drug concentration range. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for each cell line. |
| Insufficient drug incubation time. | This compound can induce delayed cytotoxicity.[2] Extend the incubation period (e.g., 48, 72, or 96 hours) to observe the full effect of the drug. | |
| Development of a multi-drug resistance (MDR) phenotype. | Test for cross-resistance to other known anticancer drugs, particularly those that are substrates of ABC transporters. | |
| Difficulty in generating a ditercalinium-resistant cell line. | Inappropriate drug selection pressure. | Gradually increase the concentration of this compound over a prolonged period (6-12 months) to allow for the selection and expansion of resistant clones.[3] |
| Cell line is inherently resistant. | Characterize the baseline mitochondrial function of the parental cell line. Cells with pre-existing mitochondrial defects may exhibit intrinsic resistance.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bis-intercalating agent that preferentially accumulates in the mitochondria of cancer cells.[5] Its primary cytotoxic effect is the depletion of mitochondrial DNA (mtDNA).[2][4] This is achieved through the inhibition of DNA polymerase gamma (POLG), the sole DNA polymerase responsible for mtDNA replication.[2][6] The loss of mtDNA disrupts mitochondrial function, leading to a delayed cytotoxic effect.[2][4]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of resistance to this compound is associated with deficient mitochondrial respiration.[4] Cells with impaired mitochondrial function are approximately 25-fold more resistant to the drug.[4] While the precise molecular basis for this resistance is an active area of research, potential mechanisms include:
-
Mutations in Mitochondrial or Nuclear DNA: Somatic mutations in mtDNA are common in cancer cells and have been shown to confer resistance to certain anticancer drugs.[7] Mutations in nuclear genes that encode for mitochondrial proteins could also play a role.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), is a common mechanism of multidrug resistance that could potentially reduce the intracellular concentration of this compound.[3][8]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive therapeutic stress.[1][9] Alterations in pathways such as glycolysis, glutamine metabolism, and fatty acid oxidation may compensate for the mitochondrial dysfunction induced by this compound.
Q3: How can I determine if my cancer cell line is resistant to this compound?
A3: Resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line to the parental, sensitive cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 value indicates resistance.
Q4: My ditercalinium-resistant cells show cross-resistance to other drugs. Why?
A4: This phenomenon, known as multidrug resistance (MDR), is often mediated by the overexpression of ABC transporters.[8] These transporters can efflux a wide range of structurally and functionally diverse compounds, leading to resistance to multiple drugs.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration
This protocol utilizes high-resolution respirometry to measure the oxygen consumption rate (OCR) of intact cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Agilent Seahorse XF Analyzer)
-
Cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with the assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions. Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge.
-
Measurement: Place the cell plate in the respirometer and initiate the measurement protocol. The instrument will sequentially inject the stress test reagents and measure the corresponding changes in OCR.
-
Data Analysis: Normalize the OCR data to the cell number or protein concentration. Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10]
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol uses quantitative PCR (qPCR) to determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)
-
Nuclease-free water
Procedure:
-
Genomic DNA Isolation: Isolate total genomic DNA from both sensitive and resistant cell lines.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets for each sample. Include a no-template control for each primer set.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. Calculate the ΔCt (CtnDNA - CtmtDNA). The relative mtDNA copy number can be calculated using the 2ΔCt method.[3]
Protocol 3: DNA Polymerase Gamma (POLG) Activity Assay
This protocol is based on a commercially available DNA Polymerase γ Assay Kit.
Materials:
-
DNA Polymerase γ Assay Kit (e.g., from BPS Bioscience, ProFoldin)[5][6]
-
Microplate reader with fluorescence detection
-
Nuclease-free water
Procedure:
-
Reagent Preparation: Prepare the assay buffer, DNA substrate, and dNTP mix according to the kit's instructions.
-
Enzyme Preparation: Prepare cell lysates from sensitive and resistant cells to be used as the source of POLG. Alternatively, use purified recombinant POLG as a positive control.
-
Reaction Setup: Add the assay buffer, DNA substrate, and cell lysate/recombinant enzyme to the wells of a microplate. To test for inhibition, add this compound at various concentrations.
-
Initiate Reaction: Add the dNTP mix to start the reaction. Incubate at 37°C for the recommended time.
-
Detection: Add the fluorescent dye that binds to the newly synthesized double-stranded DNA. Measure the fluorescence intensity using a microplate reader. The signal is proportional to the POLG activity.
Protocol 4: ABC Transporter Efflux Assay
This protocol uses a fluorescent substrate to measure the efflux activity of ABC transporters.
Materials:
-
Fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP)
-
Known inhibitor of the ABC transporter of interest (e.g., verapamil for P-gp)
-
Flow cytometer or fluorescence plate reader
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium.
-
Inhibitor Treatment (Optional): Pre-incubate a subset of cells with the known ABC transporter inhibitor.
-
Substrate Loading: Add the fluorescent substrate to all cell suspensions and incubate to allow for substrate uptake.
-
Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed medium (with or without the inhibitor). Incubate to allow for drug efflux.
-
Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader. Reduced fluorescence in the absence of the inhibitor is indicative of active efflux.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Human DNA Polymerase Gamma Assay [profoldin.com]
- 8. dnalc.cshl.edu [dnalc.cshl.edu]
- 9. Sequencing strategy for the whole mitochondrial genome resulting in high quality sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Cell Culture After Ditercalinium Chloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term culture of cells following treatment with Ditercalinium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bifunctional DNA intercalating agent that exhibits a strong preference for mitochondrial DNA (mtDNA) over nuclear DNA.[1][2] Its primary mechanism involves the inhibition of DNA polymerase gamma, the key enzyme responsible for mtDNA replication.[3][4][5] This leads to a progressive depletion of mtDNA, resulting in impaired mitochondrial respiration and a decrease in oxidative phosphorylation.[1][3]
Q2: How does this compound-induced cytotoxicity manifest over time?
The cytotoxic effects of this compound are typically delayed.[1] While the inhibition of mtDNA replication can be observed within hours of treatment, the actual depletion of mtDNA and the subsequent loss of mitochondrial function occur more gradually.[3] The decline in cell viability often corresponds to the natural turnover rate of essential mitochondrial proteins encoded by mtDNA, such as subunits of the electron transport chain complexes (e.g., cytochrome c oxidase).[1]
Q3: Does this compound affect nuclear DNA?
Studies have shown that this compound selectively targets mtDNA, with no measurable alterations observed in the nuclear DNA.[1] This specificity makes it a valuable tool for generating cells with depleted mtDNA, known as Rho-0 cells, without directly damaging the nuclear genome.
Q4: Is the depletion of mitochondrial DNA by this compound reversible?
The primary application of this compound in cell culture is for the generation of stable Rho-0 cell lines, which are permanently devoid of mtDNA. While the initial binding of the compound to DNA might be reversible to some extent upon its removal, the long-term treatment protocols are designed to ensure complete and irreversible loss of mtDNA. The stability of the Rho-0 phenotype should be confirmed after withdrawing the drug.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death During Treatment | This compound concentration is too high for the specific cell line. The cell line is highly dependent on mitochondrial respiration and sensitive to its inhibition. | Perform a dose-response curve to determine the optimal concentration that allows for gradual mtDNA depletion without acute cytotoxicity. Ensure the culture medium is supplemented with uridine (50 µg/mL) and pyruvate (100 µg/mL) to support the cells as they transition to a glycolytic metabolism.[6] |
| Slow or No Proliferation After Treatment | Successful depletion of mtDNA results in a slower growth rate. Incomplete medium supplementation for Rho-0 cells. | This is an expected outcome for Rho-0 cells. Monitor the proliferation rate and adjust seeding densities accordingly.[6] Confirm that the culture medium is consistently supplemented with uridine and pyruvate, as Rho-0 cells are auxotrophic for these nutrients.[2][6][7] |
| Decreased Cell Attachment | Altered cellular morphology and metabolism due to the loss of mitochondrial function. | Some cell lines may exhibit changes in adhesion properties. Ensure the use of appropriate culture vessels for adherent cells. If the problem persists, consider coating the culture surface with extracellular matrix proteins like fibronectin or collagen. |
| Acidification of Culture Medium | Increased reliance on glycolysis for ATP production leads to the accumulation of lactic acid.[6] | Monitor the pH of the culture medium more frequently. Increase the buffering capacity of the medium (e.g., with HEPES) or change the medium more often to prevent excessive acidification. |
| Contamination | Compromised cell health during and after treatment may increase susceptibility to contamination. | Strictly adhere to aseptic techniques. Regularly test for mycoplasma contamination, as it can affect cellular metabolism and experimental outcomes. |
| Phenotypic Instability (Re-emergence of mtDNA) | Incomplete depletion of mtDNA during the initial treatment. | If mtDNA is detected after a period of culture without this compound, a further round of treatment may be necessary. Ensure the initial treatment duration is sufficient for complete mtDNA elimination. Verify the absence of mtDNA using sensitive techniques like qPCR. |
Quantitative Data Summary
Table 1: Inhibition of Human DNA Polymerase Gamma Activity by this compound
This table summarizes the in vitro inhibitory effect of this compound on the activity of human DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication.
| Compound | Concentration | Remaining Activity (%) |
| This compound | 10 µM | 39.6 ± 5.8 |
| This compound | 50 µM | 2.2 ± 2.6 |
| Ethidium Bromide (Reference) | 10 µM | 25.9 ± 3.4 |
| Ethidium Bromide (Reference) | 50 µM | 2.8 ± 3.2 |
Data adapted from Okamaoto et al., 2003.[3]
Experimental Protocols
Protocol 1: Generation of Rho-0 Cells using this compound
This protocol outlines a general procedure for depleting mitochondrial DNA from a mammalian cell line.
-
Cell Seeding: Plate the desired cell line at a low to moderate density to allow for multiple cell divisions during the treatment period.
-
Preparation of Treatment Medium: Prepare the complete culture medium supplemented with 50 µg/mL uridine and 100 µg/mL pyruvate. Add this compound to the desired final concentration (a typical starting range is 0.1-1 µg/mL, but this should be optimized for each cell line).
-
Treatment: Replace the standard culture medium with the this compound-containing medium.
-
Long-Term Culture and Monitoring: Culture the cells for an extended period (e.g., 2-4 weeks), passaging them as they reach confluence. Maintain the cells in the medium containing this compound, uridine, and pyruvate throughout this period.
-
Verification of mtDNA Depletion: After the treatment period, culture the cells in a drug-free medium (still containing uridine and pyruvate) for at least one week. Isolate total DNA and quantify the mtDNA copy number relative to a nuclear gene using quantitative PCR (qPCR) to confirm the absence of mtDNA.
-
Cryopreservation and Maintenance: Once confirmed as Rho-0, the cells can be cryopreserved. For routine culture, always use a medium supplemented with uridine and pyruvate.
Protocol 2: Assessment of Cellular Senescence
Stress-inducing treatments can lead to cellular senescence.[8][9][10] This protocol describes how to assess senescence in cells after long-term this compound treatment.
-
Cell Culture: Culture both control (untreated) and post-Ditercalinium Chloride treated cells under standard conditions (with uridine and pyruvate for the treated cells).
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.
-
Wash again and incubate the cells overnight at 37°C in a staining solution containing X-gal at pH 6.0.
-
Observe the cells under a microscope for the development of a blue color, which is indicative of SA-β-Gal activity.
-
-
Morphological Assessment: Examine the cells using phase-contrast microscopy. Senescent cells are typically larger, flattened, and may have a more granular appearance.[10]
-
Analysis of Cell Cycle Arrest Markers: Perform immunofluorescence or western blotting for key senescence markers such as p21 and p16.
Visualizations
Caption: this compound's signaling pathway.
Caption: Experimental workflow for Rho-0 cell generation.
References
- 1. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generating Rho-0 Cells Using Mesenchymal Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of ρ0 cells utilizing a mitochondrially targeted restriction endonuclease and comparative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating the specificity of Ditercalinium Chloride for mtDNA
Technical Support Center: Ditercalinium Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for validating the specificity of this compound for mitochondrial DNA (mtDNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to target mtDNA?
A1: this compound (DC) is a bis-intercalating agent originally developed as an anticancer drug.[1][2] It is used experimentally to deplete mtDNA in both human and mouse cell lines.[3][4] Unlike ethidium bromide, which can be ineffective in mouse cells, this compound reliably depletes mtDNA across different species.[3][4] Its mechanism involves inhibiting DNA polymerase gamma, the enzyme responsible for mtDNA replication, leading to a selective loss of mtDNA without directly degrading it.[2][5]
Q2: How specific is this compound for mtDNA over nuclear DNA (nDNA)?
A2: this compound shows a strong preference for mtDNA. Studies have demonstrated that treating cells with Ditercalinium leads to a specific elimination of mtDNA with no measurable alterations to nuclear DNA.[1] This specificity is attributed to its accumulation in the mitochondria and its potent inhibition of DNA polymerase gamma.[2][5] In contrast, monomeric analogs of Ditercalinium were found to alter only nuclear DNA.[1]
Q3: What is the visual evidence for this compound's localization to mitochondria?
A3: Fluorescence microscopy reveals that this compound distributes in a granular pattern within mitochondria, which is distinct from the diffuse distribution of agents like ethidium bromide.[3][5] These granular spots are thought to represent mtDNA nucleoids.[2][3] Furthermore, this compound has been shown to co-localize with Twinkle, a mitochondrial helicase known to associate with mtDNA, providing strong evidence for its intimate association with its target.[3][5]
Q4: Can this compound affect other cellular components?
A4: While highly specific for mtDNA, high concentrations or prolonged exposure can lead to off-target effects. The primary mechanism of cytotoxicity is linked to the depletion of mtDNA, which impairs mitochondrial respiration.[1] This can lead to a decrease in the activity of enzymes like cytochrome c oxidase, which contains subunits encoded by mtDNA.[1] Some studies suggest that at very high affinities, it may also bind to RNA, though its primary intracellular target is considered to be mtDNA.[6] It can also alter chromatin structure and inhibit topoisomerase II in vitro, though the primary cytotoxic mechanism in cells is via mtDNA depletion.[7]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High Cytotoxicity / Cell Death | 1. Ditercalinium concentration is too high. 2. Cell line is highly dependent on mitochondrial respiration. 3. Prolonged incubation time. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 0.1-5 µg/mL). 2. Use cells deficient in mitochondrial respiration as a resistant control to confirm the mechanism of toxicity.[1] 3. Reduce incubation time; mtDNA depletion effects can be seen within hours of treatment.[5] |
| No/Inefficient mtDNA Depletion | 1. Ditercalinium concentration is too low. 2. Insufficient incubation time. 3. Incorrect method for quantifying mtDNA. | 1. Increase the concentration of this compound. 2. Extend the incubation period. The half-life of cytochrome c oxidase activity decrease is ~24h, indicating mtDNA loss occurs over time.[1] 3. Use a validated qPCR-based method to quantify the ratio of mtDNA to nDNA.[8][9] |
| Signs of Nuclear DNA Damage | 1. Ditercalinium concentration is excessively high, leading to off-target effects. 2. Contamination with other genotoxic agents. | 1. Lower the Ditercalinium concentration to the minimum effective dose for mtDNA depletion. 2. Confirm specificity by running a control using a monomeric analog, which should only affect nDNA.[1] 3. Use assays like alkaline elution to confirm the absence of nDNA strand breaks.[7] |
| Weak or Diffuse Mitochondrial Staining | 1. Suboptimal imaging parameters. 2. Low drug accumulation in mitochondria. 3. Incorrect filter sets for fluorescence microscopy. | 1. Optimize microscope settings (exposure, gain) for detecting the granular staining pattern. 2. Ensure cells have an intact mitochondrial membrane potential, which facilitates the accumulation of lipophilic cations like Ditercalinium.[5] 3. Use appropriate excitation/emission wavelengths for Ditercalinium fluorescence. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound (DC) compared to Ethidium Bromide (EtBr) on DNA polymerase gamma, the key enzyme for mtDNA replication.
| Reagent Added | Concentration | DNA Polymerase Gamma Activity (% of Control) |
| This compound (DC) | 10 µM | 39.6 ± 5.8 |
| 50 µM | 2.2 ± 2.6 | |
| Ethidium Bromide (EtBr) | 10 µM | 25.9 ± 3.4 |
| 50 µM | 2.8 ± 3.2 | |
| Data derived from studies on human DNA polymerase gamma.[5] |
Key Experimental Protocols
Protocol 1: Validating mtDNA Specificity using qPCR
This protocol determines the relative copy number of mtDNA versus nDNA to quantify depletion.
-
Cell Treatment: Culture cells to desired confluency and treat with a range of this compound concentrations (e.g., 0.1-5 µg/mL) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Genomic DNA Isolation: Isolate total genomic DNA from all samples using a standard extraction kit. Ensure high purity (A260/A280 ratio of 1.8–2.0).[10]
-
qPCR Assay:
-
Design or use validated primers for a mitochondrial gene (e.g., a region of the D-loop, 16S rRNA, or ND1) and a single-copy nuclear gene (e.g., HK2 or E2F1).[8]
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix with 5-10 ng of total DNA per reaction.
-
Run the qPCR plate with standard cycling conditions.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = (Ct_nDNA - Ct_mtDNA).
-
The relative mtDNA copy number is calculated as 2 x 2ΔCt.
-
Compare the mtDNA/nDNA ratio of treated samples to the untreated control to determine the percentage of mtDNA depletion.[8]
-
Protocol 2: Co-localization with Mitochondrial Markers via Fluorescence Microscopy
This protocol visually confirms the accumulation of this compound within mitochondria.
-
Cell Culture and Staining:
-
Grow cells on glass coverslips or in imaging-grade dishes.
-
Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Wash the cells and then treat with this compound (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).
-
-
Fixation and Mounting:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again and mount the coverslips onto slides using a mounting medium containing DAPI to stain the nucleus.
-
-
Imaging:
-
Visualize the cells using a confocal laser microscope.
-
Capture images in separate channels for DAPI (nucleus), MitoTracker (mitochondria), and this compound (which has its own intrinsic fluorescence).
-
-
Analysis: Merge the channels to observe the co-localization of the this compound signal (granular pattern) with the MitoTracker signal. The DAPI signal should show minimal overlap, confirming mitochondrial specificity.[3][5]
Visualizations
Caption: Workflow for validating this compound's mitochondrial co-localization.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of mitochondrial DNA-less lines from various mammalian cell lines by application of an anticancer drug, ditercalinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Interactions of antitumor drug ditercalinium with nucleic acids in solutions and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the bifunctional antitumor intercalator ditercalinium on DNA in mouse leukemia L1210 cells and DNA topoisomerase II [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of mtDNA/nDNA ratio in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ratio of cf-mtDNA vs. cf-nDNA in the Follicular Fluid of Women Undergoing IVF Is Positively Correlated with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for mitochondrial DNA isolation from Macrobrachium rosenbergii and Penaeus monodon using differential centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ditercalinium Chloride vs. Ethidium Bromide for Mitochondrial DNA Depletion
For Researchers, Scientists, and Drug Development Professionals
The depletion of mitochondrial DNA (mtDNA) is a critical technique in mitochondrial research, enabling the study of mitochondrial function, disease modeling, and the development of novel therapeutics. For decades, ethidium bromide (EtBr) has been the most widely used agent for this purpose. However, the emergence of ditercalinium chloride (DC) presents a compelling alternative with distinct advantages in certain experimental contexts. This guide provides an objective comparison of these two agents, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Intercalators
Both this compound and ethidium bromide are DNA intercalating agents that inhibit mtDNA replication, ultimately leading to its depletion from the cell. However, their precise modes of action and intracellular distribution differ significantly.
Ethidium bromide, a mono-intercalator, nonspecifically inserts itself between the base pairs of DNA. This intercalation unwinds the DNA helix, interfering with the machinery of replication and transcription. While it preferentially accumulates in mitochondria due to the mitochondrial membrane potential, it can also affect nuclear DNA, raising concerns about its mutagenicity and off-target effects.
This compound, a bis-intercalating agent, exhibits a more complex interaction with DNA. It is believed to associate more intimately and selectively with mtDNA. Studies have shown that this compound distributes in a granular pattern within the mitochondria and co-localizes with Twinkle, a mitochondrial helicase essential for mtDNA replication. This suggests a more targeted inhibition of the mtDNA replisome. Both compounds are known to inhibit DNA polymerase gamma, the key enzyme responsible for mtDNA replication.
Figure 1. Mechanism of Action for mtDNA Depletion.
Performance Comparison: Efficacy, Specificity, and Cellular Effects
The choice between this compound and ethidium bromide often hinges on the specific cell type and experimental goals. A key distinction lies in their efficacy in different species' cells.
| Feature | This compound | Ethidium Bromide | References |
| Efficacy in Human Cells | Effective | Effective | |
| Efficacy in Mouse Cells | Effective | Often ineffective or requires high concentrations | |
| Reason for Differential Efficacy | Accumulates to a similar extent in both human and mouse cells | Poor accumulation in mouse cells | |
| Intracellular Distribution | Granular, co-localizes with mtDNA nucleoids | Diffuse throughout the mitochondria | |
| Primary Molecular Target | DNA Polymerase Gamma | DNA Polymerase Gamma |
Quantitative Data on mtDNA Depletion
Precise quantitative comparisons of mtDNA depletion efficiency are often study-dependent. However, available data provide valuable insights into the required concentrations and treatment durations.
| Agent | Cell Line | Concentration | Treatment Duration | Extent of mtDNA Depletion | References |
| This compound | HeLa | 1 µg/mL | 9 hours | Near complete disappearance of nascent H-strands | |
| Ethidium Bromide | Human Bronchial Epithelial Cells | 25-50 ng/mL | 1 week | ~95% reduction in mtDNA copy number | |
| Ethidium Bromide | Rat Primary Neurons | 50 ng/mL | 2-4 days | Significant reduction in mtDNA | |
| Ethidium Bromide | Human Osteosarcoma (143B) | 50-200 ng/mL | 12-13 days | Reduction to ~1 mtDNA copy per cell |
Cytotoxicity and Side Effects
Both compounds exhibit cytotoxicity, a critical consideration for maintaining cell health during mtDNA depletion protocols. Ethidium bromide is a known mutagen, and at higher concentrations, it can be cytostatic, inhibiting cell proliferation. This compound was originally developed as an anti-cancer drug, indicating its inherent cytotoxic properties. A direct, quantitative comparison of cytotoxicity at effective mtDNA-depleting concentrations is crucial for determining the therapeutic window of each compound. Researchers should perform dose-response curves to determine the optimal concentration that balances efficient mtDNA depletion with acceptable cell viability for their specific cell line.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are generalized protocols for mtDNA depletion using both agents.
Protocol 1: mtDNA Depletion using this compound
-
Cell Culture: Plate cells at a desired density in appropriate growth medium.
-
Treatment: Add this compound to the culture medium at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for a period ranging from 9 to 24 hours, or longer, depending on the cell type and desired level of depletion.
-
Monitoring Depletion: Harvest cells at various time points to assess mtDNA copy number using quantitative PCR (qPCR).
-
Washout (Optional): To study the repopulation of mtDNA, the this compound-containing medium can be removed and replaced with fresh medium.
Protocol 2: mtDNA Depletion using Ethidium Bromide
-
Cell Culture: Plate cells in growth medium supplemented with 50 µg/mL uridine and 1 mM pyruvate to support the growth of cells with compromised mitochondrial function.
-
Treatment: Add ethidium bromide to the culture medium at a final concentration ranging from 50 ng/mL to 2 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubation and Maintenance: Culture the cells for 1 to 4 weeks, passaging as necessary. Maintain the same concentration of ethidium bromide, uridine, and pyruvate in the medium throughout the treatment period.
-
Monitoring Depletion: Periodically harvest cells to quantify mtDNA depletion via qPCR.
-
Generation of ρ0 cells: To generate cells completely devoid of mtDNA (ρ0 cells), single-cell cloning of the depleted population may be necessary.
Figure 2. Experimental Workflow for mtDNA Depletion.
Conclusion and Recommendations
Both this compound and ethidium bromide are valuable tools for inducing mtDNA depletion. The choice between them should be guided by the specific requirements of the study.
-
For studies involving mouse cells or requiring rapid depletion , This compound appears to be the superior choice due to its effectiveness in these models and its rapid action.
-
For generating stable human ρ0 cell lines , ethidium bromide has a long-standing and well-documented history of success, although the process can be lengthy.
It is imperative for researchers to empirically determine the optimal concentration and duration of treatment for their specific cell line to achieve the desired level of mtDNA depletion while minimizing cytotoxicity. The inclusion of appropriate controls, such as untreated parental cells, is essential for interpreting the results of subsequent functional assays. The development of new and even more specific agents for mtDNA depletion remains an active area of research that promises to further enhance our ability to study the fascinating world of mitochondrial biology.
Validating Ditercalinium Chloride's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ditercalinium Chloride's performance with other alternatives, supported by experimental data, to validate its mechanism of action through the lens of knockout models. This compound is a potent anti-cancer agent known to selectively target mitochondria and deplete mitochondrial DNA (mtDNA). Its mechanism, primarily involving the inhibition of key enzymes in mtDNA replication, can be robustly validated by examining the phenotypes of relevant knockout models.
Mechanism of Action: Targeting the Mitochondrial Replisome
This compound exerts its cytotoxic effects by disrupting the replication of mtDNA. This process is primarily mediated by two key actions:
-
Inhibition of DNA Polymerase Gamma (POLG) : this compound directly inhibits the catalytic activity of POLG, the sole DNA polymerase responsible for replicating mtDNA. This inhibition halts the synthesis of new mtDNA molecules.
-
Association with the Mitochondrial Nucleoid : The compound localizes within the mitochondria in a granular pattern, co-localizing with Twinkle, the mitochondrial helicase essential for unwinding mtDNA during replication. This close association with the mtDNA nucleoid likely enhances its inhibitory effect on the replication machinery.
The depletion of mtDNA leads to a subsequent decline in the synthesis of essential protein subunits of the electron transport chain, which are encoded by the mitochondrial genome. This impairment of oxidative phosphorylation ultimately results in cellular energy crisis and apoptosis.
Validation of Mechanism Using Knockout Models
Logical Framework for Validation:
Caption: Logical framework for validating this compound's mechanism using knockout models.
A cell line with a heterozygous knockout of POLG would be expected to exhibit increased sensitivity to this compound, as the already compromised mtDNA replication machinery would be more susceptible to further inhibition. Conversely, a cell line completely devoid of mtDNA (ρ0), which can be generated from a Twinkle knockout, would likely show resistance to this compound, as its primary target is absent.
Comparative Performance: this compound vs. Ethidium Bromide
Ethidium Bromide (EtBr) is a well-known intercalating agent also used to deplete mtDNA. However, key differences in their mechanism and efficacy have been reported.
| Parameter | This compound | Ethidium Bromide | Reference |
| Primary Mechanism | Inhibition of DNA Polymerase Gamma & DNA Intercalation | DNA Intercalation | [1][2] |
| Inhibition of POLG (50 µM) | ~98% | ~97% | [1] |
| Accumulation in Mouse Cells | High | Low | [1] |
| mtDNA Depletion in Mouse Cells | Effective | Often Ineffective | [1] |
| Mitochondrial Distribution | Granular, associated with nucleoids | Diffuse | [1] |
Downstream Cellular Effects
The depletion of mtDNA by this compound triggers a cascade of downstream events, ultimately leading to cell death.
| Cellular Process | Effect of this compound | Expected Effect in POLG/Twinkle Knockout |
| mtDNA Content | Severe Depletion | Severe Depletion |
| Mitochondrial Transcription | Decreased | Decreased |
| Oxidative Phosphorylation | Impaired | Impaired |
| ATP Production | Reduced | Reduced |
| Apoptosis | Induced | Induced |
Signaling Pathway of this compound-Induced Cytotoxicity:
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
Assessment of mtDNA Depletion by Southern Blot Analysis
This protocol is adapted from established methods to quantify mtDNA content relative to nuclear DNA.
Experimental Workflow:
Caption: Experimental workflow for Southern blot analysis of mtDNA content.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or B82) in standard conditions and treat with varying concentrations of this compound (e.g., 0.1-1.0 µM) for different time points (e.g., 24, 48, 72 hours).
-
DNA Extraction: Isolate total genomic DNA from treated and untreated cells using a standard DNA extraction kit.
-
Restriction Digest: Digest 5-10 µg of total DNA with a restriction enzyme that linearizes the mtDNA and cuts the nuclear DNA into smaller fragments (e.g., BamHI).
-
Agarose Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel.
-
Southern Transfer: Transfer the DNA from the gel to a nylon membrane.
-
Probe Hybridization: Hybridize the membrane sequentially with a probe specific for a mitochondrial gene (e.g., COX I) and a probe for a nuclear gene (e.g., 18S rRNA) as a loading control. Probes can be labeled with 32P or a non-radioactive label like digoxigenin.
-
Signal Detection and Quantification: Detect the hybridized probes by autoradiography or chemiluminescence. Quantify the band intensities using densitometry software and calculate the ratio of the mtDNA probe signal to the nuclear DNA probe signal to determine the relative mtDNA content.
Measurement of Mitochondrial Respiration
This protocol measures the impact of this compound on oxidative phosphorylation using high-resolution respirometry.
Methodology:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Permeabilization: Harvest the cells and permeabilize the plasma membrane with a mild detergent like digitonin, leaving the mitochondrial membrane intact.
-
Respirometry: Resuspend the permeabilized cells in a respiration buffer and place them in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Measure basal respiration by adding substrates for Complex I (e.g., pyruvate, glutamate, malate).
-
Determine ADP-stimulated respiration (State 3) by adding ADP.
-
Assess maximal electron transport system (ETS) capacity by titrating a protonophore uncoupler (e.g., FCCP).
-
Inhibit Complex I with rotenone to measure Complex II-linked respiration after the addition of succinate.
-
Finally, inhibit Complex III with antimycin A to measure residual oxygen consumption (non-mitochondrial).
-
-
Data Analysis: Analyze the oxygen consumption rates at each step to determine the specific effects of this compound on different parts of the electron transport chain.
Conclusion
The mechanism of action of this compound, centered on the inhibition of mtDNA replication via targeting POLG and associating with the mitochondrial nucleoid, is strongly supported by a wealth of experimental data. While direct testing in knockout models remains a future step for ultimate validation, the striking parallels between the drug-induced phenotype and the genetic knockout phenotypes of POLG and Twinkle provide a robust and compelling case for its mode of action. This comparative guide underscores the utility of knockout models as invaluable tools in the validation and characterization of novel therapeutic agents targeting mitochondrial function.
References
A Comparative Analysis of Ditercalinium Chloride and Novel Mitochondrial DNA Depletion Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Ditercalinium Chloride with other agents used for the depletion of mitochondrial DNA (mtDNA). It offers an objective look at their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction
The selective depletion of mitochondrial DNA is a critical technique in studying mitochondrial function, disease, and the development of therapeutics targeting mitochondria. For decades, ethidium bromide has been the conventional agent for inducing mtDNA loss. However, its intercalating nature and off-target effects on nuclear DNA have prompted the search for more specific and efficient alternatives. This compound, originally developed as an anti-cancer agent, has emerged as a potent and selective mtDNA depletion agent. This guide compares this compound with a novel agent, 2',3'-dideoxycytidine (ddC), and the traditional agent, ethidium bromide.
Mechanism of Action
This compound is a bis-intercalating agent that exhibits a strong affinity for mitochondrial DNA.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase gamma (POLG), the key enzyme responsible for mtDNA replication.[3][4] this compound is thought to intimately associate with mtDNA nucleoids, leading to a potent and specific inhibition of mtDNA synthesis.[4] This targeted action results in the progressive depletion of mtDNA from the cell.
2',3'-dideoxycytidine (ddC) is a nucleoside analog that, once phosphorylated within the cell, acts as a chain terminator during DNA synthesis. It is a potent inhibitor of POLG.[5] By incorporating into the nascent mtDNA strand, it prevents further elongation, thereby halting replication and leading to a reduction in mtDNA copy number.
Ethidium Bromide (EtBr) is a fluorescent intercalating agent that binds to DNA. In the context of mtDNA depletion, it intercalates into the mitochondrial genome, which disrupts the tertiary structure of the circular mtDNA and inhibits both mtDNA replication and transcription.[6][7]
Performance Comparison
The efficacy of mtDNA depletion agents can vary depending on the cell type, concentration, and duration of treatment. The following table summarizes available quantitative data on the performance of this compound, ddC, and Ethidium Bromide.
| Agent | Cell Line | Concentration | Treatment Duration | mtDNA Depletion (%) | Reference |
| This compound | L1210 (mouse leukemia) | Not Specified | Not Specified | Specific elimination | [2] |
| Human and Mouse cells | Not Specified | Not Specified | Effective depletion | [4] | |
| 2',3'-dideoxycytidine (ddC) | Human Glioblastoma | 10 nM - 100 µM | 5 - 32 days | Potent inducer of apoptosis | [8] |
| Mouse LA9 | Not Specified | 5 days | ~80% | [9] | |
| Human Osteosarcoma 143B | 200 µM | 8 - 10 days | Reduction to <1 copy/cell | [5] | |
| HeLa, A549, HT1080, HepG2 | 200 µM | Not Specified | Reduction to <1 copy/cell | [5] | |
| Ethidium Bromide (EtBr) | HeLa | 0.2 µg/mL | 18 hours | Inhibition of mtDNA synthesis | [6] |
| PC3 (prostate cancer) | 2 µg/mL | Long term | >85% | [10] | |
| T47D (breast cancer) | Not Specified | Not Specified | Inhibition of proliferation | [11] |
Signaling Pathways and Cellular Effects
The depletion of mtDNA has significant downstream consequences on cellular signaling and function.
This compound: Beyond its direct effect on mtDNA replication, this compound has been shown to inhibit the mitochondrial respiratory chain. Specifically, it can inhibit the activity of cytochrome c oxidase (Complex IV), a critical component of the electron transport chain.[1][2] This disruption of oxidative phosphorylation contributes to its cytotoxic effects.
2',3'-dideoxycytidine (ddC): The inhibition of mtDNA replication by ddC leads to a decline in the synthesis of mtDNA-encoded subunits of the respiratory chain complexes. This results in mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP production.[8] Consequently, cells treated with ddC can undergo cell cycle arrest and apoptosis.[8][12][13] The apoptotic signaling cascade initiated by ddC-induced mitochondrial dysfunction often involves the intrinsic pathway, with the release of cytochrome c and activation of caspases.[14][15][16]
Ethidium Bromide: The primary effect of EtBr is the loss of mitochondrial respiratory function due to the depletion of mtDNA-encoded proteins.[7] This leads to a metabolic shift towards glycolysis. At higher concentrations, EtBr can also affect nuclear DNA, leading to cytotoxicity and mutagenesis.[5]
Visualizing Mechanisms and Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Experimental Protocols
Quantification of mtDNA Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
1. Materials:
-
Cells treated with mtDNA depletion agent and control cells.
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit).
-
qPCR instrument.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
2. Procedure:
-
DNA Extraction: Isolate total genomic DNA from treated and control cells according to the manufacturer's protocol of the DNA extraction kit.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets for each sample. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers (final concentration typically 100-500 nM)
-
DNA template (1-10 ng)
-
Nuclease-free water to the final volume.
-
-
qPCR Cycling: Perform the qPCR using a standard cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial (mt) and nuclear (nuc) targets for each sample.
-
Calculate the delta Ct (ΔCt) = Ct(nuc) - Ct(mt).
-
Calculate the relative mtDNA copy number using the formula: 2 x 2^ΔCt.
-
Normalize the data from treated samples to the control samples.
-
Visualization of mtDNA by Fluorescence Microscopy
This protocol allows for the visualization of mtDNA nucleoids within cells.
1. Materials:
-
Cells grown on coverslips.
-
MitoTracker dye (for mitochondrial staining).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Primary antibody against DNA (e.g., anti-dsDNA).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
2. Procedure:
-
Mitochondrial Staining: Incubate live cells with MitoTracker dye according to the manufacturer's instructions to label mitochondria.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with the primary anti-DNA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for MitoTracker, the secondary antibody fluorophore, and DAPI.
Conclusion
The choice of an mtDNA depletion agent depends on the specific research question, cell type, and desired level and speed of depletion. This compound offers a potent and specific method for mtDNA depletion, with a clear mechanism of action involving the inhibition of POLG. Novel agents like ddC provide an alternative with a different mode of action as a chain terminator, which can also be highly effective. While ethidium bromide remains a widely used tool, its potential off-target effects necessitate careful consideration and control. The experimental protocols and diagrams provided in this guide are intended to assist researchers in designing and executing robust experiments to investigate the fascinating world of mitochondrial biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective loss of mitochondrial DNA after treatment of cells with ditercalinium (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Elimination of mtDNA from Mammalian Cells with 2′,3′-Dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial DNA depletion by ethidium bromide decreases neuronal mitochondrial creatine kinase: Implications for striatal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',3'-Dideoxycytidine is a potent inducer of apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release of replication termination controls mitochondrial DNA copy number after depletion with 2′,3′-dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Interference with cell cycle progression and induction of apoptosis by dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Ditercalinium Chloride: A Comparative Analysis of its Impact on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Ditercalinium Chloride, a bis-intercalating agent, has garnered attention in oncological research for its unique mechanism of action primarily targeting cellular mitochondria. This guide provides a comparative analysis of its effects on normal and cancerous cells, supported by experimental data and methodologies, to aid in its evaluation as a potential therapeutic agent.
Mechanism of Action: A Tale of Two Genomes
This compound's cytotoxicity stems from its potent ability to interfere with mitochondrial DNA (mtDNA). Unlike many chemotherapeutics that primarily target nuclear DNA, this compound shows a preferential affinity for the mitochondrial genome.[1][2][3][4]
The core mechanism involves the inhibition of DNA polymerase gamma (POLG), the sole DNA polymerase responsible for mtDNA replication and repair.[1][2][4] This inhibition leads to a progressive depletion of mtDNA within the cell.[1][2][3][4] Consequently, the synthesis of essential protein subunits of the electron transport chain, which are encoded by mtDNA, is halted. This disruption of oxidative phosphorylation ultimately leads to a bioenergetic crisis and cell death.[1]
A key distinction in its action compared to its monomeric analogue is that the latter primarily targets nuclear DNA, highlighting the significance of the bis-intercalating structure for mitochondrial targeting.[3]
Differential Impact on Cancer vs. Normal Cells
The differential sensitivity of cancer versus normal cells to this compound is hypothesized to be linked to the distinct metabolic phenotypes of many cancer cells, often referred to as the "Warburg effect." While most normal cells rely on mitochondrial oxidative phosphorylation for energy, many cancer cells exhibit increased glycolysis even in the presence of oxygen. However, a significant number of cancer types remain heavily dependent on functional mitochondria for survival, particularly for the generation of ATP and essential metabolites, as well as for buffering redox stress.
Cells that are highly dependent on mitochondrial respiration are more susceptible to the cytotoxic effects of this compound.[3] Therefore, cancer cells that have not fully switched to glycolysis and still rely on oxidative phosphorylation are expected to be more sensitive to this drug.
It is crucial to note that while this differential reliance on mitochondrial function provides a theoretical basis for selectivity, studies have indicated that healthy cells can also be susceptible to the toxicity of this compound at similar doses, suggesting a potentially narrow therapeutic window.[4]
Quantitative Analysis of Cytotoxicity
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) |
| Cancer | |||
| HeLa | Cervical Carcinoma | Cervix | Data not available |
| A549 | Lung Carcinoma | Lung | Data not available |
| MCF-7 | Breast Adenocarcinoma | Breast | Data not available |
| L1210 | Leukemia | Blood | Data not available |
| Normal | |||
| MRC-5 | Fetal Lung Fibroblast | Lung | Data not available |
| HUVEC | Umbilical Vein Endothelial | Umbilicus | Data not available |
| PBMC | Peripheral Blood Mononuclear | Blood | Data not available |
Caption: Template for IC50 values of this compound in various cancer and normal cell lines.
Signaling Pathways and Cellular Fate
The depletion of mtDNA and subsequent mitochondrial dysfunction triggers a cascade of signaling events, primarily culminating in apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Cytotoxicity Assay (e.g., MTT Assay) to Determine IC50
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining IC50 using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (both normal and cancer) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include untreated control wells.
-
Incubation: Incubate the plates for a period corresponding to several cell cycles (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Mitochondrial DNA Depletion Assay (via qPCR)
This protocol describes how to quantify the depletion of mtDNA following treatment with this compound.
Methodology:
-
Cell Treatment: Culture cells with and without this compound (at a concentration around the IC50) for a specified period (e.g., 48, 72, 96 hours).
-
DNA Extraction: Isolate total DNA from both treated and untreated cells.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and another for a nuclear gene (e.g., B2M or GAPDH) as a reference for normalization.
-
Data Analysis: Calculate the relative amount of mtDNA compared to nuclear DNA using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mtDNA depletion.
Comparison with Other Intercalating Agents
This compound's mechanism distinguishes it from many other DNA intercalators.
| Feature | This compound | Ethidium Bromide | Doxorubicin |
| Primary Target | Mitochondrial DNA (mtDNA) | Mitochondrial DNA (mtDNA) | Nuclear DNA |
| Primary Mechanism | Inhibition of DNA Polymerase Gamma[1][2] | Intercalation and inhibition of replication | Topoisomerase II inhibition, intercalation |
| Accumulation | Similar in human and mouse cells[1][2] | Lower in mouse cells than human cells[1][2] | Primarily nuclear |
| Key Cellular Effect | mtDNA depletion, mitochondrial dysfunction[3][4] | mtDNA depletion | DNA double-strand breaks, apoptosis |
Caption: Comparison of this compound with other intercalating agents.
Conclusion and Future Directions
This compound presents a compelling case for a mitochondrially-targeted anticancer agent. Its unique mechanism of inducing mtDNA depletion offers a potential therapeutic avenue against cancers reliant on mitochondrial respiration. However, the lack of comprehensive comparative data on its cytotoxicity in normal versus cancer cells highlights a critical gap in our understanding of its therapeutic index. Future research should focus on:
-
Broad-panel cytotoxicity screening: Determining the IC50 values across a diverse range of cancer and normal cell lines to establish a clear therapeutic window.
-
In vivo studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models.
-
Combination therapies: Investigating synergistic effects when combined with drugs that target other cancer cell vulnerabilities, such as glycolysis inhibitors.
By addressing these areas, the full potential of this compound as a targeted anticancer therapeutic can be more accurately assessed.
References
Independent verification of Ditercalinium Chloride's binding affinity to DNA
A Comparative Analysis of Ditercalinium Chloride's DNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of this compound's Interaction with DNA Compared to Other Intercalating Agents.
This compound, a bis-intercalating agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its strong association with DNA, particularly mitochondrial DNA (mtDNA).[1][2] This guide provides an objective comparison of this compound's DNA binding affinity with other well-established DNA intercalators, supported by a summary of experimental data and detailed methodologies for key experiments.
Quantitative Comparison of DNA Binding Affinities
| Compound | Binding Constant (Kb) (M-1) | Dissociation Constant (Kd) (μM) | Method |
| This compound | High (exact value not specified in recent literature) | Not specified | - |
| Ethidium Bromide | 6.58 x 104 | 15 | Isothermal Titration Calorimetry (ITC), UV-Visible Spectroscopy[3] |
| Doxorubicin | - | 0.384 | Isothermal Titration Calorimetry (ITC)[4] |
| Acridine Orange | 2.69 x 104 | 36 | Isothermal Titration Calorimetry (ITC), UV-Visible Spectroscopy[3] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in determining these binding affinities, the following diagrams illustrate a generalized experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Ditercalinium Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ditercalinium Chloride, a potent anticancer agent known to deplete mitochondrial DNA, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural framework for the safe handling and disposal of this compound waste, drawing from established safety data sheets for similar hazardous compounds and general chemical waste management principles.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and have a clear plan for spill management.
Table 1: Personal Protective Equipment (PPE) and Spill Cleanup
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or inadequate ventilation. | To prevent inhalation of vapors or mists.[3] |
| Spill Cleanup Kit | Inert absorbent material (e.g., vermiculite, sand) | To contain and absorb spills.[3] |
| Waste Containers | Suitable, closed, and clearly labeled hazardous waste containers | For the collection of contaminated materials.[3] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and consult a physician.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present, and consult a physician.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration and consult a physician.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal environmental regulations.[3] It is illegal and unsafe to dispose of hazardous waste down the sink or in regular trash.[4]
Experimental Protocol for Disposal of this compound Waste
-
Waste Segregation:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
-
Container Management:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the material.[3]
-
The recommended method of disposal for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be carried out by a certified facility.
-
-
Decontamination of Empty Containers:
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal process, the following logical workflow provides a visual guide for laboratory personnel.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. forensicresources.org [forensicresources.org]
Personal protective equipment for handling Ditercalinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ditercalinium Chloride. Given its classification as a pro-anticancer and anticancer agent that intercalates with DNA, it is imperative to handle this compound with the utmost care, following protocols for cytotoxic and hazardous materials.[1][2][3]
Personal Protective Equipment (PPE)
Due to its nature as a DNA intercalating agent with cytotoxic properties, stringent PPE protocols are mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves (Chemotherapy-grade) | ASTM D6978 compliant, powder-free nitrile | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved, with elastic or knit cuffs | Protects against splashes and contamination of personal clothing.[5] |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Fit-tested | Required when handling the powder form to prevent inhalation of aerosolized particles.[4][6][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
All work with this compound, especially when handling the solid powder, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control exposure.[8]
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
An emergency spill kit specifically for cytotoxic agents should be readily accessible.
2. Reconstitution and Aliquoting:
-
When preparing solutions, carefully weigh the powdered compound within the BSC to avoid generating airborne particles.
-
Use a needleless system for transferring solvents to the powder to minimize aerosol generation.
-
If a needle and syringe are necessary, use Luer-Lok™ fittings to prevent accidental disconnection.[4]
-
Prepare aliquots in clearly labeled, sealed containers suitable for low-temperature storage.
3. Experimentation:
-
When adding this compound to cell cultures or other experimental systems, perform the work within the BSC.
-
Handle all treated materials, including cells, media, and labware, as potentially contaminated.
4. Decontamination:
-
All surfaces and equipment within the BSC should be decontaminated after each use.
-
Wipe down all external surfaces of containers before removing them from the BSC.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), plasticware, and other solid materials that have come into contact with this compound must be disposed of in a designated, clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste: All liquid waste, including unused stock solutions, treated media, and supernatants, should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[9]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Pickup: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[10][11]
Experimental Protocol: Example of Cellular Uptake Analysis
The following is a generalized protocol for analyzing the cellular uptake of this compound, based on methodologies used for similar fluorescent compounds.
-
Cell Culture: Plate human HeLa MRV11 or mouse B82 cells in a suitable vessel (e.g., multi-well plate with coverslips) and culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal calf serum until they reach the desired confluency.[12]
-
Treatment: Prepare a working solution of this compound in DMEM. A typical concentration for uptake analysis is 0.5 µg/mL.[12]
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a specified period (e.g., 12 hours) at 37°C in a CO2 incubator.[12]
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any extracellular this compound.[12]
-
Fixation and Staining (Optional): If co-localization studies are being performed, cells may be fixed and stained for specific cellular compartments (e.g., mitochondria) according to standard immunofluorescence protocols.
-
Microscopy: Mount the coverslips on microscope slides. Visualize the intracellular localization of this compound using a fluorescence or confocal microscope. The granular distribution within mitochondria is a characteristic feature.[2][3]
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Ditercalinium (chloride) - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. hse.gov.uk [hse.gov.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. researchmap.jp [researchmap.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
